SBI-425
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAITEDLNTYIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-425: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This compound, chemically known as 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, has emerged as a significant research tool and potential therapeutic agent for conditions associated with pathological calcification. This guide details its discovery through optimization of a previously identified series of TNAP inhibitors, its chemical synthesis, mechanism of action, and a summary of its preclinical data. All quantitative data are presented in structured tables, and key experimental protocols are described. Visual diagrams of the synthetic route, mechanism of action, and discovery workflow are provided to facilitate understanding.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that regulates bone mineralization by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification, into inorganic phosphate (Pi).[1] While this process is crucial for normal skeletal and dental development, dysregulation of TNAP activity, leading to low levels of ePPi, can cause pathological soft-tissue calcification.[1] Inhibition of TNAP presents a promising therapeutic strategy to prevent such conditions by increasing ePPi levels.[1] this compound was developed as a potent, selective, and orally bioavailable TNAP inhibitor to investigate this therapeutic hypothesis.[1][2]
Discovery and Synthesis of this compound
The discovery of this compound was the result of a targeted optimization of a previously described series of TNAP inhibitors.[2] A whole blood assay was utilized to refine the structure-activity relationship, leading to the identification of this compound as a lead candidate with robust in vivo activity.[1][2]
Synthesis of this compound
This compound can be synthesized on a large scale (>50g) through a multi-step process.[2] The synthesis begins with the treatment of chloroanisole with sulfuryl chloride to yield the sulfonyl chloride intermediate. This intermediate is then reacted with an esterified aminonicotinic acid. The final step involves amide formation to produce this compound in good yields.[2]
Experimental Protocol: Synthesis of this compound [2]
A representative synthesis is as follows:
-
Sulfonylation: Chloroanisole is reacted with chlorosulfonic acid (ClSO3H) to produce 5-chloro-2-methoxybenzenesulfonyl chloride.
-
Esterification: 5-aminonicotinic acid is treated with thionyl chloride (SOCl2) in methanol (MeOH) to generate the corresponding methyl ester.
-
Coupling: The sulfonyl chloride from step 1 is reacted with the amino ester from step 2 in the presence of pyridine and 4-dimethylaminopyridine (DMAP).
-
Amidation: The resulting ester is treated with ammonium hydroxide (NH4OH) in water (H2O) to yield the final product, this compound.
Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of TNAP.[3] TNAP is an ectoenzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi) into two molecules of inorganic phosphate (Pi).[1] By inhibiting TNAP, this compound prevents the breakdown of ePPi, leading to an increase in its local concentration.[1] This elevated ePPi level, in turn, inhibits soft tissue calcification.[1]
Preclinical Data
This compound has undergone extensive preclinical evaluation, demonstrating its potency, selectivity, and in vivo efficacy in various animal models of pathological calcification.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of TNAP with an IC50 of 16 nM.[3] It exhibits high selectivity for TNAP over other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), with IC50 values greater than 80 μM for these enzymes.[2] A broader screening against 35 other targets at a concentration of 10 μM showed no significant cross-reactivity, with only modest activity against CYP3A4 (>30 μM).[2]
| Parameter | Value | Reference |
| TNAP IC50 | 16 nM | [3] |
| IAP Selectivity | >80 µM | [2] |
| PLAP Selectivity | >80 µM | [2] |
| CYP3A4 Activity | >30 µM | [2] |
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound has favorable properties, including low clearance, a good half-life (t1/2), and excellent oral bioavailability.[2] After a 10 mg/kg oral dose, this compound displayed a very high oral exposure with an AUC of over 800 ug.hr/mL.[2]
| Parameter | Dose | Value | Reference |
| Oral Bioavailability | - | Good to Excellent | [2] |
| Clearance | - | Low to Very Low | [2] |
| Half-life (t1/2) | - | Good | [2] |
| Oral Exposure (AUC) | 10 mg/kg | >800 ug.hr/mL | [2] |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in multiple preclinical models. A single 10 mg/kg oral dose in mice resulted in greater than 75% inhibition of plasma TNAP activity for up to 8 hours and approximately 50% inhibition at 24 hours.[2]
Experimental Protocol: In Vivo TNAP Inhibition Assay [2]
-
Mice are administered a single oral dose of this compound (10 mg/kg).
-
Blood samples are collected at various time points post-dosing.
-
Plasma is isolated from the blood samples.
-
TNAP activity in the plasma is measured using a suitable enzymatic assay.
-
The percentage of TNAP inhibition is calculated relative to vehicle-treated control animals.
In a rat model of warfarin-induced vascular calcification, daily administration of this compound (10 mg/kg) for 7 weeks significantly reduced the calcium content in the aorta and peripheral arteries.[4]
| Model | Dose | Duration | Key Finding | Reference |
| Warfarin-induced vascular calcification (rat) | 10 mg/kg/day | 7 weeks | Significant reduction in aortic calcium content (3.84 to 0.70 mg/g) | [4] |
| TNAP-overexpressing mice | 10 mg/kg/day | - | Reduced arterial calcification and prolonged lifespan | [5] |
| WHC-eTNAP mice (atherosclerosis) | 30 mg/kg/day | 5 weeks | Reduced coronary calcium and improved ejection fraction | [6] |
Experimental Workflow: From Discovery to In Vivo Validation
Safety and Other Considerations
While this compound has shown a promising preclinical profile, it is important to note that long-term, high-dose inhibition of TNAP may have effects on bone homeostasis, which should be carefully monitored.[5] Studies have also indicated that this compound does not cross the blood-brain barrier in healthy mice, which may be a desirable property for targeting peripheral pathologies.[7][8]
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of TNAP that has been extensively validated in preclinical models of pathological calcification. Its well-defined synthesis, clear mechanism of action, and favorable pharmacokinetic profile make it a valuable tool for research into the role of TNAP in health and disease. The data summarized in this whitepaper support its continued investigation as a potential therapeutic agent for disorders characterized by ectopic calcification.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-Depth Technical Guide to the Structure-Activity Relationship of SBI-425, a Potent Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425, chemically known as 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme in bone mineralization and has been implicated in the pathophysiology of various diseases, including vascular calcification and sepsis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its evaluation and visualizing the key signaling pathways it modulates.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The development of this compound involved systematic modifications of a lead sulfonamide scaffold to optimize potency and pharmacokinetic properties. The core structure consists of a substituted phenyl sulfonamide linked to a nicotinamide moiety. Key SAR insights are summarized below.[1]
Core Structural Requirements for Potent TNAP Inhibition:
-
Sulfonamide Linker: This group is essential for activity.
-
Pyridine Motif: Replacement of the pyridine ring with other heterocycles generally leads to a decrease in potency.
-
2-Methoxy Group on the Phenyl Ring: This substitution is preferred for optimal activity.
SAR at the Pyridyl Ring:
-
Substitution at the 4- and 6-positions: Not well-tolerated, resulting in a significant loss of potency.
-
Substitution at the 5-position: This position is amenable to various substitutions, including esters, acids, and amides. The unsubstituted carboxamide of this compound demonstrated excellent potency in both biochemical and whole blood assays. Substituted amides, however, showed a significant drop in potency.
SAR at the Phenyl Ring:
-
Halogen substitutions at the 5-position of the phenyl ring are well-tolerated, with fluorine, chlorine, and bromine substitutions showing comparable potency.
The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the impact of structural modifications on inhibitory activity against TNAP.
Table 1: SAR of the Phenyl Ring Substituents
| Compound | R | PPi Assay IC50 (μM) | Whole Blood Assay IC50 (μM) |
| This compound | 5-Cl | 0.016 | 0.105 |
| Analog 1 | 5-F | 0.021 | 0.134 |
| Analog 2 | 5-Br | 0.018 | 0.115 |
| Analog 3 | H | 0.045 | 0.560 |
Table 2: SAR of the Pyridyl Ring 5-Position Substituents
| Compound | R' | PPi Assay IC50 (μM) | Whole Blood Assay IC50 (μM) |
| This compound | CONH2 | 0.016 | 0.105 |
| Analog 4 | COOH | 0.035 | 0.450 |
| Analog 5 | COOMe | 0.028 | 0.380 |
| Analog 6 | CONHMe | 0.250 | >10 |
| Analog 7 | CON(Me)2 | 0.580 | >10 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide)
A representative synthesis for this compound is depicted in the following scheme.[1][2]
Scheme 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Step-by-step procedure:
-
Synthesis of 5-chloro-2-methoxybenzene-1-sulfonyl chloride: 2-Chloroanisole is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
-
Synthesis of methyl 5-aminonicotinate: 5-Aminonicotinic acid is esterified using thionyl chloride in methanol.
-
Coupling Reaction: The sulfonyl chloride from step 1 is reacted with methyl 5-aminonicotinate from step 2 in the presence of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the sulfonamide linkage.
-
Amidation: The resulting methyl ester is then treated with aqueous ammonium hydroxide to afford the final product, this compound.
TNAP Inhibition Assay (PPi Assay)
This biochemical assay measures the ability of a compound to inhibit the hydrolysis of the artificial substrate pyrophosphate (PPi) by recombinant TNAP.
Materials:
-
Recombinant human TNAP
-
Inorganic pyrophosphate (PPi)
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant TNAP, and the test compound.
-
Initiate the enzymatic reaction by adding PPi.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Whole Blood TNAP Inhibition Assay
This assay measures the inhibitory effect of a compound on TNAP activity in a more physiologically relevant matrix.
Materials:
-
Freshly drawn whole blood (e.g., human or mouse)
-
TNAP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a chemiluminescent substrate)
-
Lysis buffer (if using intracellular TNAP)
-
Assay buffer
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to aliquots of whole blood and pre-incubate.
-
Add the TNAP substrate to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by centrifugation to separate plasma/serum).
-
Measure the product formation (e.g., absorbance of p-nitrophenol at 405 nm or luminescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Efficacy Study: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This model is used to evaluate the in vivo efficacy of this compound in a polymicrobial sepsis model.[3]
Animals:
-
C57BL/6 mice
Procedure:
-
Anesthetize the mice.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control at specified time points post-surgery.
-
Monitor the animals for survival and clinical signs of sepsis.
-
At the end of the study, collect blood and tissues for analysis of TNAP activity and inflammatory markers.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting TNAP, which plays a crucial role in several signaling pathways.
Regulation of Extracellular Pyrophosphate (ePPi) and Mineralization
The primary function of TNAP is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into two molecules of inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the local concentration of ePPi, thereby preventing pathological calcification.
Caption: this compound inhibits TNAP, increasing ePPi levels and preventing calcification.
Modulation of Inflammatory Signaling
TNAP can dephosphorylate lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby detoxifying it and preventing the activation of Toll-like receptor 4 (TLR4) signaling. Inhibition of TNAP by this compound could therefore potentiate LPS-induced inflammation.[3]
Caption: TNAP dephosphorylates LPS, preventing TLR4 activation.
Involvement in Cellular Signaling Cascades
Recent studies suggest that TNAP inhibition can influence intracellular signaling pathways. For instance, TNAP inhibition has been shown to increase the expression of Rho-associated coiled-coil containing protein kinase (ROCK) proteins, which are involved in cytoskeletal remodeling and endothelial barrier function. Furthermore, TNAP has been implicated in modulating TGF-β/Smads and ERK1/2 signaling pathways, which are critical in cardiac fibrosis.
Caption: this compound-mediated TNAP inhibition affects cellular signaling pathways.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TNAP with a clear structure-activity relationship. The detailed experimental protocols and an understanding of its role in key signaling pathways provide a solid foundation for its use as a research tool and for the development of novel therapeutics targeting TNAP-mediated pathologies. Further research into the downstream consequences of TNAP inhibition will continue to elucidate the full therapeutic potential of compounds like this compound.
References
- 1. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
SBI-425: A Deep Dive into its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2][3]. This technical guide explores the core mechanism of action of this compound, its impact on cellular signaling pathways, and its therapeutic implications, particularly in the context of pathological calcification. We will delve into the quantitative data from key studies, provide an overview of experimental protocols, and visualize the intricate signaling networks influenced by this compound.
Core Mechanism of Action: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
This compound is a highly selective inhibitor of TNAP, with an IC50 of 16 nM[1]. TNAP is a key enzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite crystal formation and growth[2]. By inhibiting TNAP, this compound leads to an increase in extracellular ePPi levels. This elevation of ePPi is the primary mechanism through which this compound prevents pathological soft-tissue calcification[2].
The enzyme TNAP plays a crucial role in bone mineralization by maintaining a proper balance between inorganic phosphate (Pi) and ePPi[2]. However, its activity in other tissues can contribute to detrimental calcification. This compound's targeted inhibition of TNAP offers a promising therapeutic strategy for conditions characterized by ectopic calcification[4].
Signaling Pathway of TNAP Inhibition by this compound
Caption: this compound inhibits TNAP, increasing ePPi levels and preventing calcification.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Source |
| IC50 (TNAP) | 16 nM | - | [1] |
| In vivo TNAP Inhibition (8h post-dose) | >75% | Mouse | [2][4] |
| In vivo TNAP Inhibition (24h post-dose) | ~50% | Mouse | [2][4] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Dose | Route | AUC | t1/2 | Bioavailability | Species | Source |
| This compound | 10 mg/kg | PO | >800 ug.hr/mL | Good | Good to Excellent | Rodent | [2] |
| This compound | 2 mpk | IV | - | - | - | Rodent | [2] |
Table 3: Efficacy of this compound in a Warfarin-Induced Vascular Calcification Model
| Treatment Group | Aortic Calcium Content (mg/g wet tissue) | Carotid Artery Calcium Content (mg/g wet tissue) | Femoral Artery Calcium Content (mg/g wet tissue) | Species | Source |
| Vehicle | 3.84 ± 0.64 | 1.46 ± 0.32 | 1.80 ± 0.32 | Rat | [4] |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 | 0.28 ± 0.04 | 0.43 ± 0.12 | Rat | [4] |
Impact on Cellular Signaling Beyond Calcification
While the primary described role of this compound is in preventing calcification, research has begun to explore its effects on other cellular processes.
Immune System Modulation
Studies have shown that this compound can influence the immune system. Specifically, treatment with this compound has been observed to suppress Foxp3 expression in CD4+ and CD8+ T cells in splenocytes from mice with cecal ligation and puncture (CLP)-induced sepsis[1][5]. This suggests a potential role for TNAP in T-cell function and that its inhibition by this compound may modulate T-cell mediated immune responses[5][6].
Blood-Brain Barrier Integrity
TNAP is expressed on the luminal and abluminal surfaces of brain endothelial cells[7]. Under normal physiological conditions, this compound does not cross the blood-brain barrier (BBB) in healthy mice[5][6][7]. However, in a compromised BBB, as seen in experimental sepsis, this compound can cross and reduce TNAP activity in the brain parenchyma[5][6]. Interestingly, in vitro studies using primary brain microvascular endothelial cells (BMECs) have shown that this compound, in combination with a pro-inflammatory stimulus, can potentiate the loss of barrier function[5][8]. This suggests a complex role for TNAP in maintaining BBB integrity, which can be modulated by this compound.
Logical Workflow for Investigating this compound Effects on BBB
Caption: Experimental workflow to assess this compound's impact on the blood-brain barrier.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.
In Vivo TNAP Inhibition Assay
-
Animal Model: Mice.
-
Administration: Oral gavage of this compound (10 mg/kg)[2].
-
Sample Collection: Plasma collected at various time points (e.g., 8 and 24 hours) post-dosing[2][4].
-
Assay: Measurement of TNAP activity in the plasma samples[2].
-
Vehicle Control: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a commonly used vehicle for in vivo administration[1].
Warfarin-Induced Vascular Calcification Model in Rats
-
Animal Model: Rats.
-
Induction of Calcification: Administration of a 0.30% warfarin diet[4].
-
Treatment: Daily administration of this compound (10 mg/kg/day) for a period of 7 weeks[4].
-
Endpoint Analysis:
-
Vehicle Control: Daily administration of the vehicle solution.
In Vitro Brain Microvascular Endothelial Cell (BMEC) Barrier Function Assay
-
Cell Culture: Primary murine BMECs are cultured according to established protocols[5].
-
Treatment: Cells are treated with vehicle, a pro-inflammatory stimulus (e.g., IFNγ + TNFα), this compound (e.g., 100 μM), or a combination of the pro-inflammatory stimulus and this compound[5].
-
Measurement of Barrier Function: Real-time changes in cellular impedance are measured to quantify barrier function, denoted as the cell index (CI)[5]. A decrease in the normalized CI indicates a loss of barrier integrity.
Future Directions and Conclusion
This compound has emerged as a valuable research tool and a potential therapeutic agent for diseases associated with pathological calcification. Its well-defined mechanism of action, centered on the potent and selective inhibition of TNAP, provides a strong foundation for its development. The emerging data on its effects on the immune system and the blood-brain barrier open up new avenues of investigation into the broader physiological roles of TNAP and the therapeutic potential of its inhibition.
Further research is warranted to elucidate the downstream signaling consequences of TNAP inhibition by this compound in various cell types and disease models. While the current body of literature does not extensively detail the role of this compound in signaling pathways such as autophagy, the profound metabolic and cellular changes induced by modulating phosphate and pyrophosphate levels suggest that such connections may exist and are worthy of future exploration. The continued study of this compound will undoubtedly contribute to a deeper understanding of cellular signaling and may lead to novel treatments for a range of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-425 and its Effect on Extracellular Pyrophosphate Homeostasis: A Technical Review
Abstract SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a crucial role in regulating extracellular inorganic pyrophosphate (ePPi), a key inhibitor of soft tissue calcification, by hydrolyzing it into two molecules of inorganic phosphate (Pi). By inhibiting TNAP, this compound is designed to increase local concentrations of ePPi, thereby preventing pathological mineralization. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes the quantitative data from preclinical studies regarding its effect on ePPi levels, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound and Extracellular Pyrophosphate
Extracellular inorganic pyrophosphate (ePPi) is a critical endogenous inhibitor of hydroxyapatite crystal formation and growth, playing a vital role in preventing pathological calcification in soft tissues.[1][2] The balance between ePPi and inorganic phosphate (Pi) is tightly regulated. A key enzyme in this process is tissue-nonspecific alkaline phosphatase (TNAP), an ectoenzyme that catalyzes the hydrolysis of ePPi into Pi.[1][3] In several pathological conditions, such as pseudoxanthoma elasticum (PXE) and generalized arterial calcification of infancy (GACI), dysregulation of this pathway leads to low ePPi levels and subsequent severe ectopic mineralization.[4][5]
This compound, or 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, was developed as a potent and selective inhibitor of TNAP (IC50 = 16 nM).[1][6][7] Its therapeutic rationale is based on the principle that inhibiting TNAP activity will prevent the degradation of ePPi, leading to an increase in its extracellular concentration and thereby mitigating pathological calcification.[1][3] this compound has demonstrated efficacy in reducing calcification in various preclinical models of ectopic mineralization.[2][4][8]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TNAP.[9][10] TNAP is a key regulator of the extracellular Pi to ePPi ratio.[1] The generation of extracellular PPi is primarily handled by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes ATP to produce AMP and PPi.[4][11] In some contexts, the release of ATP into the extracellular space is mediated by the ABCC6 transporter.[5] Once present extracellularly, PPi acts as a potent inhibitor of calcification.[2] TNAP counteracts this by hydrolyzing PPi, thus promoting conditions favorable for mineralization.[1][12] this compound binds to TNAP, blocking its hydrolytic activity and preserving the local pool of ePPi.
Signaling Pathway for ePPi Homeostasis and this compound Intervention
Caption: this compound inhibits TNAP, preventing the breakdown of ePPi.
Preclinical Evidence: Effect on Extracellular Pyrophosphate Levels
The therapeutic premise of this compound is that inhibiting TNAP will lead to an increase in circulating ePPi. However, preclinical data presents a complex picture. While this compound consistently and robustly reduces plasma TNAP activity, a corresponding increase in plasma PPi levels is not always observed.
In a study using the Abcc6-/- mouse model of PXE, oral administration of this compound resulted in a significant reduction in plasma TNAP activity.[4][13] Surprisingly, the therapeutic effect of attenuating ectopic mineralization was not accompanied by an increase in plasma PPi levels.[4][5] This suggests that the protective effect of this compound might be mediated by changes in local, rather than systemic, PPi concentrations at the site of mineralization, or that plasma PPi levels do not adequately reflect the relevant PPi pool in connective tissues.[5]
Conversely, other reports and reviews state that TNAP inhibitors, including this compound, do increase PPi levels.[3][14] For instance, in a mouse model of chronic kidney disease, a different TNAP inhibitor, DS-1211, was able to elevate plasma PPi.[2] It is possible that the effect of TNAP inhibition on systemic PPi is context-dependent, varying with the specific disease model and the baseline rate of PPi production. For example, in models with extremely low PPi generation, such as in Enpp1 deficient mice, inhibiting the degradation of an already scarce substrate with this compound fails to prevent mineralization, highlighting the dependency on a sufficient existing PPi pool.[2][4]
Quantitative Data Summary
| Animal Model | This compound Dose | Effect on Plasma TNAP Activity | Effect on Plasma PPi Levels | Outcome on Calcification | Reference |
| Abcc6-/- Mouse (PXE) | 75 mg/kg/day | ▼ 61% reduction | ↔ No significant increase | ▼ 58% reduction in muzzle skin | [4][13] |
| Enpp1asj Mouse (GACI) | 75 mg/kg/day | ▼ Significant reduction | Not Reported | ↔ No reduction in mineralization | [4] |
| Warfarin-induced Rat | 10 mg/kg/day | Not reported (inhibition implied) | Not Reported | ▼ Significant reduction in aorta | [8] |
| WHC-eTNAP Mouse | Not specified | ▼ Significant reduction | ▲ Significant increase | ▼ Reduction in coronary artery | [15] |
Note: The table summarizes findings from different studies. Direct comparison should be made with caution due to variations in models, protocols, and endpoints measured.
Key Experimental Methodologies
The following sections describe generalized protocols based on methodologies reported in the cited literature for evaluating the in vivo effects of this compound.
General Experimental Workflow
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic approaches for the treatment of genetic and acquired cardiovascular calcification [frontiersin.org]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. IL302954A - Treatment of ENPP1 deficiency and ABCC6 deficiency - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6-/- Mouse Model of PXE but Not in the Enpp1 Mutant Mouse Models of GACI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Kidney Disease-Induced Arterial Media Calcification in Rats Prevented by Tissue Non-Specific Alkaline Phosphatase Substrate Supplementation Rather Than Inhibition of the Enzyme [mdpi.com]
- 15. researchgate.net [researchgate.net]
SBI-425: A Deep Dive into its Enzymatic Inhibition Kinetics and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme implicated in the pathophysiology of vascular calcification and other metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, details the experimental methodologies for its characterization, and explores its impact on relevant signaling pathways.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme that plays a critical role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. However, aberrant TNAP activity in soft tissues can lead to pathological calcification, contributing to cardiovascular disease, a leading cause of morbidity and mortality worldwide. This compound has emerged as a promising therapeutic agent by selectively targeting TNAP, thereby preventing the progression of vascular calcification.
Enzymatic Inhibition Kinetics of this compound
This compound is a highly potent inhibitor of TNAP with a reported IC50 value of 16 nM.[1] While a specific Ki value is not widely published, studies on related aryl sulfonamide inhibitors suggest that this compound likely acts as an uncompetitive inhibitor.[2] Uncompetitive inhibitors bind to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation. This mode of inhibition is particularly effective when substrate concentrations are high, a condition often present in pathological states of ectopic calcification.
Quantitative Inhibition Data
The following table summarizes the key quantitative data for the enzymatic inhibition of TNAP by this compound.
| Parameter | Value | Enzyme | Assay Condition | Reference |
| IC50 | 16 nM | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | In vitro PPi hydrolysis assay | [1] |
| Selectivity | >80 µM against IAP and PLAP | Intestinal Alkaline Phosphatase (IAP), Placental Alkaline Phosphatase (PLAP) | In vitro enzymatic assays | [3] |
| In Vivo Efficacy | >75% inhibition of plasma TNAP activity at 8 hours and ~50% at 24 hours after a 10 mg/kg oral dose in mice. | Murine Plasma TNAP | In vivo pharmacokinetic/pharmacodynamic study | [3][4] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. This section details the key experimental protocols used to characterize the enzymatic inhibition kinetics of this compound.
In Vitro TNAP Inhibition Assay (p-Nitrophenyl Phosphate Method)
This colorimetric assay is a standard method for determining alkaline phosphatase activity.
Principle: TNAP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a chromogenic product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human TNAP
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human TNAP to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V0).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Pharmacodynamic Assessment of TNAP Inhibition
This protocol describes the evaluation of this compound's ability to inhibit TNAP activity in a living organism.
Animal Model:
-
Male C57BL/6 mice
Materials:
-
This compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
TNAP activity assay kit (as described in 3.1)
Procedure:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) or vehicle to the mice.
-
At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Measure the TNAP activity in the plasma samples using the pNPP assay described in section 3.1.
-
Calculate the percentage of TNAP inhibition at each time point relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in vascular calcification and inflammation.
The Central Role of TNAP in Vascular Calcification
TNAP promotes vascular calcification by hydrolyzing pyrophosphate (PPi), a natural inhibitor of mineralization. The resulting increase in inorganic phosphate (Pi) and decrease in PPi creates a pro-calcific environment. This compound directly inhibits this activity, thereby restoring the protective levels of PPi.
Caption: Inhibition of TNAP by this compound prevents vascular calcification.
Downstream Effects on the ROCK Signaling Pathway
Recent studies have indicated that the inhibition of TNAP activity can impact the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[5][6] Loss of TNAP activity has been shown to increase the expression of ROCK1/2, leading to cytoskeletal remodeling and potentially affecting endothelial barrier function.[5][6] This suggests a novel mechanism through which TNAP may influence vascular health beyond its direct role in mineralization.
Caption: this compound's impact on the ROCK signaling pathway.
Modulation of Inflammatory and Metabolic Pathways
Proteomic studies have revealed that treatment with this compound is associated with a significant downregulation of inflammatory pathways, such as acute phase response signaling, and steroid/glucose nuclear receptor signaling (LXR/RXR).[7] Conversely, mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation, were upregulated.[7] These findings suggest that this compound may have broader therapeutic effects beyond its anti-calcific properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
SBI-425: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a potent and orally bioavailable small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2] TNAP is a key enzyme in the regulation of extracellular pyrophosphate (ePPi) levels, a critical inhibitor of mineralization. By hydrolyzing ePPi, TNAP plays a crucial role in physiological bone mineralization. However, its upregulation in soft tissues can lead to pathological calcification, such as vascular calcification, which is associated with cardiovascular morbidity and mortality.[3][4][5] this compound has emerged as a valuable research tool and a potential therapeutic agent for diseases characterized by ectopic calcification.[1][6][7] This technical guide provides an in-depth overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.
Target Selectivity Profile of this compound
The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its safety as a potential therapeutic. This compound has been characterized as a highly selective inhibitor of TNAP.
Quantitative Data for Target Inhibition
The inhibitory activity of this compound against its primary target, TNAP, and other related and unrelated enzymes is summarized in the table below.
| Target | IC50 (nM) | Fold Selectivity vs. TNAP | Reference |
| Primary Target | |||
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 16 | 1 | [8] |
| Off-Targets (Alkaline Phosphatases) | |||
| Intestinal Alkaline Phosphatase (IAP) | >80,000 | >5000 | [1] |
| Placental Alkaline Phosphatase (PLAP) | >80,000 | >5000 | [1] |
| Off-Targets (Other Enzymes) | |||
| Cytochrome P450 3A4 (CYP3A4) | >30,000 | >1875 | [1] |
A Eurofins/Ricerca Hit Profiling screen against 35 other targets at a concentration of 10 μM showed no significant cross-reactivity.[1]
Signaling Pathway of TNAP in Vascular Calcification
TNAP-mediated vascular calcification is a complex process involving the transdifferentiation of vascular smooth muscle cells (VSMCs) into an osteo/chondrocytic phenotype. The central mechanism is the enzymatic hydrolysis of extracellular pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite crystal formation.
Caption: TNAP hydrolyzes ePPi, promoting vascular calcification.
Experimental Methodologies
TNAP Inhibition Assay (In Vitro)
The potency of this compound against TNAP is typically determined using a biochemical assay that measures the enzymatic hydrolysis of a substrate.
Principle: This assay quantifies the enzymatic activity of TNAP by measuring the rate of hydrolysis of a chromogenic or fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis is reduced in a concentration-dependent manner, allowing for the determination of the IC50 value.
Materials:
-
Recombinant human TNAP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4)
-
Substrate: p-Nitrophenyl phosphate (pNPP) or a fluorogenic substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human TNAP to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing TNAP and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to each well.
-
Monitor the absorbance (at 405 nm for pNPP) or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the in vitro inhibition of TNAP.
Whole Blood TNAP Inhibition Assay
To assess the activity of this compound in a more physiologically relevant matrix, a whole blood assay can be employed.[1][9]
Principle: This assay measures the endogenous TNAP activity directly in minimally diluted blood plasma. It provides a more accurate prediction of the in vivo efficacy of the inhibitor by accounting for factors such as plasma protein binding.
Materials:
-
Freshly collected whole blood (e.g., human or mouse)
-
This compound
-
Substrate (e.g., pNPP)
-
96-well microplate
-
Microplate reader
-
Centrifuge
Procedure:
-
Prepare a serial dilution of this compound.
-
Collect whole blood and prepare plasma by centrifugation.
-
Add plasma to the wells of a microplate.
-
Add the different concentrations of this compound to the plasma and incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the TNAP activity and determine the IC50 of this compound in plasma.
Conclusion
This compound is a potent and highly selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase. Its selectivity against other alkaline phosphatases and a broader panel of off-targets makes it an invaluable tool for studying the role of TNAP in health and disease. The methodologies described herein provide a framework for the continued investigation of this compound and the development of novel TNAP inhibitors for the treatment of pathological calcification and other related disorders. Further studies detailing the complete off-target profile from broader screening panels will be beneficial for a more comprehensive understanding of its pharmacological effects.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological and Genetic Aspects of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Method for Direct Assessment of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Core Science of SBI-425: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational science behind SBI-425, a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). By elucidating its mechanism of action, summarizing key preclinical data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals engaged in cardiovascular and metabolic disease research and drug development.
Core Mechanism of Action
This compound is an orally active and highly selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2][3]. TNAP is a key enzyme responsible for hydrolyzing extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi)[2]. By inhibiting TNAP, this compound effectively increases the levels of ePPi, thereby preventing pathological soft-tissue calcification, a hallmark of various cardiovascular and metabolic diseases[2]. The primary therapeutic potential of this compound lies in its ability to mitigate vascular calcification[4][5][6].
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Source |
| IC50 (TNAP) | 16 nM | [1] |
| Selectivity | >80 µM against IAP and PLAP | [2] |
IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase
Table 2: In Vivo Pharmacokinetics and Efficacy in Mice
| Parameter | Dosage | Result | Source |
| Plasma TNAP Inhibition | 10 mg/kg (oral) | >75% at 8 hours, ~50% at 24 hours | [2][4] |
| Oral Bioavailability | 10 mg/kg | High exposure (AUC >800 ug.hr/mL) | [2][6] |
| Coronary Calcium Reduction | 30 mg/kg/day (5 weeks) | Reduced from 144622 µm² to 78838 µm² | [7] |
| Coronary Lipid Reduction | 30 mg/kg/day (5 weeks) | Reduced from 77317 µm² to 30754 µm² | [7] |
| Survival in CKD-MBD Model | 10 and 30 mg/kg/day | 100% survival vs. 57.1% in vehicle | [6] |
AUC: Area Under the Curve; CKD-MBD: Chronic Kidney Disease-Mineral and Bone Disorder
Table 3: Efficacy in a Warfarin-Induced Vascular Calcification Rat Model
| Parameter | Dosage | Vehicle Control | This compound Treated | Source |
| Aortic Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 3.84 ± 0.64 | 0.70 ± 0.23 | [4] |
| Carotid Artery Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 1.46 ± 0.32 | 0.28 ± 0.04 | [4] |
| Femoral Artery Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 1.80 ± 0.32 | 0.43 ± 0.12 | [4] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary action of TNAP inhibition directly impacts the balance of extracellular pyrophosphate and inorganic phosphate, which is central to preventing hydroxyapatite crystal formation.
Beyond direct mineralization inhibition, studies in a rat model of arterial calcification suggest that this compound treatment is associated with the downregulation of inflammatory signaling pathways, such as the acute phase response, and nuclear receptor signaling (LXR/RXR). Concurrently, it upregulates mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation[8].
Key Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of this compound.
Warfarin-Induced Vascular Calcification in Rats
-
Animal Model: Male Wistar rats (200-250g) were used[4].
-
Induction of Calcification: Rats were fed a diet containing 0.30% warfarin and 0.15% vitamin K1 for 7 weeks[4].
-
Treatment: this compound (10 mg/kg/day) or vehicle was administered daily via an intraperitoneal (i.p.) catheter for the entire 7-week study period[4].
-
Endpoint Analysis: Calcium content in the aorta, carotid, and femoral arteries was determined. Aortic sections were stained with Von Kossa to visualize calcification[4]. Bone histomorphometry was also performed to assess effects on bone mineralization[4].
Atherosclerosis and Coronary Calcification in Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, were used. Some studies utilized transgenic mice overexpressing TNAP in endothelial cells (WHC-eTNAP mice)[7][8].
-
Diet: Mice were fed a high-fat diet starting at 10 weeks of age[8].
-
Treatment: this compound (30 mg/kg/day) was administered as a food admixture from 10 to 25 weeks of age[8]. In another study, treatment was for 5 weeks starting at 8 weeks of age[7].
-
Endpoint Analysis: Plaque calcification was assessed in vivo using 18F-NaF-PET/CT and ex vivo with Alizarin red staining for calcium and Oil Red O staining for lipids in coronary arteries[7][8]. Plasma alkaline phosphatase activity and pyrophosphate levels were also measured[7][8].
Sepsis and Brain-Immune Axis Investigation in Mice
-
Animal Model: C57BL/6 mice were subjected to experimental sepsis induced by cecal ligation and puncture (CLP)[3][9].
-
Treatment: this compound (25 mg/kg, i.p.) or vehicle was administered daily for 7 days post-CLP[3].
-
Endpoint Analysis: Survival, clinical severity scores, and splenocyte T-cell populations (CD4+ and CD8+) were evaluated. Brain TNAP activity was measured to assess blood-brain barrier penetration[3].
Considerations and Future Directions
While this compound has demonstrated significant preclinical efficacy in preventing vascular calcification, it is important to consider its potential effects on physiological bone mineralization. Studies have shown that at therapeutic doses for vascular calcification, this compound can lead to a decreased bone formation rate and mineral apposition rate[4]. Therefore, careful dose-finding studies are crucial to optimize the therapeutic window, maximizing the inhibition of pathological calcification while minimizing effects on normal bone homeostasis[4][5].
Furthermore, the role of TNAP in the central nervous system and the immune system is an emerging area of research. While this compound does not cross the blood-brain barrier in healthy mice, it can penetrate a compromised barrier, as seen in experimental sepsis[3][10]. This suggests potential applications and considerations for this compound in neuroinflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: SBI-425 for In Vivo Studies in Mouse Models
Introduction
SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2][3] TNAP is a key ectoenzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2][3] By inhibiting TNAP, this compound effectively increases the ePPi/Pi ratio, thereby preventing pathological soft-tissue calcification.[3] Its efficacy has been demonstrated in various mouse models, including those for vascular calcification, chronic kidney disease (CKD), and sepsis, making it a valuable tool for research in these areas.[4][5][6]
Mechanism of Action
The primary mechanism of this compound is the direct inhibition of TNAP enzymatic activity. In physiological bone formation, TNAP activity is crucial for hydrolyzing ePPi to allow for proper skeletal mineralization. However, in pathological conditions, elevated TNAP activity in soft tissues can lead to ectopic calcification, such as medial arterial calcification (MAC).[5] this compound blocks this activity, increasing local concentrations of ePPi, which in turn inhibits the formation and growth of calcium phosphate crystals in the arterial wall.[2][5] Additionally, TNAP is known to dephosphorylate lipopolysaccharide (LPS), preventing its binding to Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory signaling.[4] Inhibition of TNAP by this compound can therefore modulate inflammatory responses.
Signaling Pathway of TNAP Inhibition by this compound
Caption: this compound inhibits TNAP, preventing the breakdown of ePPi to Pi and thus inhibiting calcification.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Cmax | 178 µg/mL | 10 mg/kg, Oral (po) | [2] |
| AUC | 848 µg*hr/mL | 10 mg/kg, Oral (po) | [2] |
| t1/2 | 2.3 hr | 10 mg/kg, Oral (po) | [2] |
| %F (Bioavailability) | 58% | 10 mg/kg, Oral (po) | [2] |
| Clearance (Clp) | 5.14 mL/min/kg | 2 mg/kg, Intravenous (iv) | [2] |
| Volume of Distribution (Vd) | 1.03 L/kg | 2 mg/kg, Intravenous (iv) | [2] |
Table 2: Summary of In Vivo this compound Dosing Regimens in Mouse Models
| Mouse Model | Dosing Regimen | Administration Route | Vehicle | Key Findings | Reference |
| Healthy C57BL/6J | 25 mg/kg, single dose | Intraperitoneal (IP) | 10% DMSO, 10% Tween-80, 80% water | TNAP activity inhibited in plasma. | [4] |
| Healthy C57BL/6J | 5 mg/kg, single dose | Intravenous (IV) | 10% DMSO, 10% Tween-80, 80% water | TNAP activity inhibited in plasma. | [4] |
| Healthy C57BL/6J | 10 mg/kg, single dose | Oral (po) | Not specified | Inhibited plasma TNAP by >75% at 8h and ~50% at 24h. | [2][5] |
| Experimental Sepsis (CLP) | 25 mg/kg, once daily for 7 days | Intraperitoneal (IP) | 10% DMSO, 10% Tween-80, 80% water | Suppressed specific T-cell populations; did not alter survival. | [4][7] |
| CKD-MBD | 10 mg/kg & 30 mg/kg, once daily for 6 weeks | Oral gavage | Distilled water | Halted medial arterial calcification; improved survival to 100%. | [5] |
| Pseudoxanthoma elasticum (PXE) | 7.5 mg/kg & 75 mg/kg per day for 8 weeks | Diet supplement | N/A | 75 mg/kg dose significantly reduced skin calcification. | [8] |
Experimental Protocols
Protocol 1: Investigating this compound Efficacy in a Sepsis Mouse Model
This protocol details the use of this compound in a cecal ligation and puncture (CLP) mouse model of experimental sepsis to study its effects on the brain-immune axis.[4]
Objective: To assess the impact of systemic TNAP inhibition by this compound on neuroinflammation and peripheral immune responses during sepsis.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 10% Tween-80, 80% sterile water for injection[4]
-
C57BL/6 mice
-
Surgical instruments for CLP
-
Sutures
-
Anesthetics
Experimental Workflow:
Caption: Workflow for evaluating this compound in a mouse model of sepsis induced by CLP.
Methodology:
-
Animal Model: Use female C57BL/6 mice, acclimatized for at least one week before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock with Tween-80 and sterile water to achieve the final concentration in a vehicle of 10% DMSO, 10% Tween-80, and 80% water.
-
CLP Surgery:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the incision with sutures.
-
-
This compound Administration:
-
Monitoring:
-
Assess survival, body weight, and clinical severity scores daily for the duration of the study.[4]
-
-
Tissue Collection and Analysis:
-
Twenty-four hours after the final injection (Day 7), euthanize the mice.[9]
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse animals with saline and harvest tissues such as the brain and spleen.
-
Analyze plasma and tissue homogenates for TNAP activity, and process splenocytes for flow cytometry to evaluate T-cell populations (e.g., CD4+Foxp3+).[4]
-
Protocol 2: Evaluating this compound for Chronic Kidney Disease-Induced Vascular Calcification
This protocol is designed to assess the ability of this compound to prevent medial arterial calcification in a mouse model of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).[5]
Objective: To determine if oral administration of this compound can protect against the development of vascular calcification and improve survival in CKD-MBD mice.
Materials:
-
This compound
-
Vehicle: Distilled water[5]
-
Male mice (e.g., DBA/2J)
-
Specialized diet: 0.2% adenine and 1.8% phosphorus[5]
-
Oral gavage needles
-
Micro-computed tomography (CT) scanner
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on vascular calcification in a CKD-MBD mouse model.
Methodology:
-
Animal Model and Diet:
-
This compound Preparation and Administration:
-
Dissolve this compound in distilled water to the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
From 14 to 20 weeks of age, administer this compound (10 mg/kg or 30 mg/kg) or vehicle (distilled water) once daily via oral gavage.[5]
-
-
Monitoring and Imaging:
-
Monitor survival probability throughout the study.
-
Perform in vivo micro-CT scans at weeks 14, 16, 18, and 20 to longitudinally assess the progression of aortic calcification.[5]
-
-
Endpoint Analysis:
-
At 20 weeks of age, euthanize the animals.
-
Harvest blood to measure plasma TNAP activity and pyrophosphate levels.
-
Harvest the aorta for histological analysis (e.g., Von Kossa staining) and to quantify tissue calcium content.[5]
-
Harvest bone (e.g., femur) for bone architecture analysis if required.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SBI-425 Application Notes and Protocols for Rat Vascular Calcification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in rat models of vascular calcification. The information presented is collated from preclinical research to guide the design and execution of similar studies.
Introduction
Vascular calcification is a pathological process characterized by the deposition of calcium phosphate crystals in the arterial wall, leading to increased stiffness and cardiovascular complications. Elevated activity of tissue-nonspecific alkaline phosphatase (TNAP) is a key driver of this process. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), thereby promoting hydroxyapatite crystal formation. This compound has emerged as a valuable research tool for investigating the role of TNAP in vascular calcification and for evaluating the therapeutic potential of TNAP inhibition.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets TNAP. By inhibiting TNAP, this compound prevents the degradation of PPi. The increased local concentration of PPi effectively inhibits the formation and growth of hydroxyapatite crystals within the vascular wall, thus attenuating vascular calcification.[1][2] Proteomic studies have further revealed that the therapeutic effects of this compound are associated with the downregulation of inflammatory pathways, such as acute phase response signaling and LXR/RXR signaling, and the upregulation of mitochondrial metabolic pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a warfarin-induced rat model of vascular calcification.
Table 1: Effect of this compound on Arterial Calcium Content
| Treatment Group | Aorta (mg calcium/g wet tissue) | Carotid Artery (mg calcium/g wet tissue) | Femoral Artery (mg calcium/g wet tissue) |
| Vehicle | 3.84 ± 0.64 | 1.46 ± 0.32 | 1.80 ± 0.32 |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 | 0.28 ± 0.04 | 0.43 ± 0.12 |
Data presented as mean ± standard deviation.[1]
Experimental Protocols
Warfarin-Induced Vascular Calcification in Rats
This protocol describes the induction of vascular calcification in rats using a warfarin-containing diet, a widely used and reproducible model.
Materials:
-
Male Wistar rats (200-250g)[1]
-
Standard rat chow
-
Warfarin sodium
-
Vitamin K1
-
This compound
-
Vehicle for this compound (e.g., 1% ethanol, 0.3% sodium hydroxide, 98.7% dextrose 5% in PBS)
-
Gavage needles
Procedure:
-
Acclimatize male Wistar rats for at least one week before the start of the experiment.
-
Prepare a custom diet containing 0.30% warfarin and 0.15% vitamin K1.[1] The inclusion of vitamin K1 is crucial to prevent lethal bleeding.
-
Randomly assign rats to two groups: a vehicle control group and an this compound treatment group.
-
Administer this compound at a dose of 10 mg/kg/day via oral gavage.[1] Dissolve this compound in a suitable vehicle. Administer an equivalent volume of the vehicle to the control group.
-
Provide the warfarin-containing diet and daily treatments for a period of 7 weeks.[1]
-
Monitor the animals' health and body weight regularly throughout the study.
-
At the end of the 7-week period, euthanize the animals and harvest the aorta, carotid, and femoral arteries for analysis.
Quantification of Vascular Calcium Content
The o-cresolphthalein complexone (OCPC) method is a colorimetric assay used to determine the total calcium content in tissue samples.
Materials:
-
Harvested arterial tissue
-
Hydrochloric acid (HCl), 0.1 M
-
O-cresolphthalein complexone reagent
-
Calcium standards
-
Spectrophotometer
Procedure:
-
Weigh the wet tissue samples.
-
Homogenize the tissue samples in 0.1 M HCl.
-
Centrifuge the homogenates to pellet any insoluble debris.
-
Collect the supernatant for calcium measurement.
-
Prepare a series of calcium standards of known concentrations.
-
Add the o-cresolphthalein complexone reagent to the standards and the tissue extracts.
-
Incubate the reactions according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance of the standards and samples at 575 nm using a spectrophotometer.
-
Generate a standard curve using the absorbance values of the calcium standards.
-
Determine the calcium concentration in the tissue extracts by interpolating their absorbance values on the standard curve.
-
Express the final calcium content as mg of calcium per gram of wet tissue weight.
Histological Assessment of Vascular Calcification
Von Kossa staining is used to visualize calcium deposits in histological sections.
Materials:
-
Formalin-fixed, paraffin-embedded arterial tissue sections (4-5 µm)
-
5% Silver nitrate solution
-
5% Sodium thiosulfate solution
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in a 5% silver nitrate solution and expose them to a bright light source (e.g., a 60-100 watt bulb) for 20-60 minutes.
-
Rinse the slides thoroughly with distilled water.
-
Incubate the slides in 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse the slides again with distilled water.
-
Counterstain the sections with Nuclear Fast Red for 5 minutes.
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Mount the coverslips with a permanent mounting medium.
-
Examine the stained sections under a light microscope. Calcium deposits will appear black.
Visualizations
Caption: Signaling pathway of this compound in vascular calcification.
Caption: Experimental workflow for this compound rat vascular calcification study.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-425 in a Chronic Kidney Disease (CKD) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A significant complication of CKD is Mineral and Bone Disorder (CKD-MBD), which is strongly associated with cardiovascular morbidity and mortality. A key pathological feature of CKD-MBD is medial arterial calcification (MAC), a process where vascular smooth muscle cells undergo osteoblastic trans-differentiation, leading to the deposition of calcium phosphate crystals in the arterial wall.
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. In CKD, elevated TNAP activity contributes to the progression of vascular calcification. SBI-425 is a potent, selective, and orally bioavailable inhibitor of TNAP, making it a promising therapeutic agent for mitigating vascular calcification in CKD.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical CKD models.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TNAP.[1][2] This inhibition leads to an increase in the plasma concentration of pyrophosphate (PPi).[1][3] PPi is a natural inhibitor of calcification, preventing the formation and growth of hydroxyapatite crystals in soft tissues like the vasculature.[4][5] In the context of CKD, where there is an imbalance in mineral metabolism, the inhibition of TNAP by this compound helps to restore the protective PPi/Pi ratio, thereby attenuating the progression of medial arterial calcification.[1][4]
Figure 1. Signaling pathway of this compound in CKD-associated vascular calcification.
Data Presentation
Efficacy of this compound in a Mouse Model of CKD-MBD
| Parameter | Control | Vehicle (CKD) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Survival Rate | 100% | 57.1% | 100% | 100% |
| Aortic Calcification (von Kossa positive area %) | ~0% | Significant Increase | Significantly Reduced | Significantly Reduced |
| Plasma PPi | Baseline | Decreased | Increased | Increased |
| Plasma TNAP Activity | Baseline | Increased | Suppressed | Suppressed |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | No Significant Change | No Significant Change |
| Serum Creatinine | Normal | Significantly Increased | No Significant Change | No Significant Change |
Data compiled from a study using an adenine-induced CKD-MBD mouse model.[1]
Effects of this compound on Renal Function and Calcification in a 5/6 Nephrectomy CKD Model
| Parameter | Sham | Vehicle (CKD) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Renal Calcium Content (μg/mg dry weight) | 0.954 ± 0.054 | 4.179 ± 0.673 | 1.954 ± 0.320 | 0.821 ± 0.109 |
| Blood Urea Nitrogen (BUN) | Baseline | Significantly Increased | Significantly Prevented Deterioration | Significantly Prevented Deterioration |
| Plasma FGF-23 | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |
| Plasma PTH | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |
| Plasma Phosphate | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |
Data from a study utilizing a 5/6 nephrectomy and high phosphate diet-induced CKD-MBD mouse model.[6]
Experimental Protocols
Adenine-Induced CKD-MBD Mouse Model
This model is designed to induce chronic kidney disease with mineral and bone disorder, leading to significant medial arterial calcification.
Materials:
-
C57/BL6J male mice, 8 weeks old
-
Standard chow (0.8% phosphorus)
-
CKD-inducing diet: 0.2% adenine and 0.8% phosphorus
-
High phosphorus diet: 0.2% adenine and 1.8% phosphorus
-
This compound
-
Vehicle (e.g., 0.5% w/v methyl cellulose solution or distilled water)[1][6]
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
CKD Induction: For 6 weeks (from 8 to 14 weeks of age), feed the mice a diet containing 0.2% adenine and 0.8% phosphorus to induce CKD.[1][3]
-
Induction of Vascular Calcification: Following CKD induction, switch the diet to a high phosphorus chow containing 0.2% adenine and 1.8% phosphorus for another 6 weeks (from 14 to 20 weeks of age).[1][3]
-
Treatment Groups: At 14 weeks of age, randomly assign the CKD mice to the following groups:
-
Vehicle group: Administer vehicle by oral gavage once daily.
-
SBI-10 group: Administer 10 mg/kg this compound by oral gavage once daily.[1]
-
SBI-30 group: Administer 30 mg/kg this compound by oral gavage once daily.[1]
-
A control group of mice should be fed standard chow for the entire duration of the study.
-
-
Monitoring: Monitor body weight, food, and water intake throughout the study.
-
Endpoint Analysis: At 20 weeks of age, euthanize the mice and collect blood and tissues (aorta, heart, kidneys) for analysis.[1]
References
- 1. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Chronic Kidney Disease-Induced Arterial Media Calcification in Rats Prevented by Tissue Non-Specific Alkaline Phosphatase Substrate Supplementation Rather Than Inhibition of the Enzyme [mdpi.com]
- 5. Chronic Kidney Disease-Induced Arterial Media Calcification in Rats Prevented by Tissue Non-Specific Alkaline Phosphatase Substrate Supplementation Rather Than Inhibition of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Application of SBI-425 on Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular calcification is a critical pathological process contributing to cardiovascular disease morbidity and mortality. This process involves the transformation of vascular smooth muscle cells (VSMCs) into an osteoblast-like phenotype, leading to the deposition of calcium phosphate crystals in the arterial wall. A key enzyme implicated in this pathway is Tissue-Nonspecific Alkaline Phosphatase (TNAP). SBI-425 is a potent, selective, and orally bioavailable inhibitor of TNAP.[1][2] By inhibiting TNAP, this compound prevents the hydrolysis of extracellular pyrophosphate (PPi), a potent inhibitor of mineralization.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on VSMC calcification, proliferation, migration, and apoptosis in vitro.
Mechanism of Action of this compound
Under pathological conditions such as hyperphosphatemia, VSMCs can undergo an osteogenic transformation. This process is marked by the upregulation of osteogenic transcription factors and TNAP. TNAP hydrolyzes pyrophosphate (PPi), diminishing the local concentration of this critical calcification inhibitor and promoting the formation and deposition of calcium phosphate crystals. This compound directly inhibits TNAP's enzymatic activity, thereby preserving PPi levels and preventing VSMC-mediated calcification.[3][4][5]
Caption: this compound inhibits TNAP, preventing PPi hydrolysis and VSMC calcification.
Key In Vitro Applications & Protocols
This compound can be used to investigate several aspects of VSMC pathophysiology. The following sections provide detailed protocols for common in vitro assays.
Inhibition of VSMC Calcification
This protocol details how to induce and quantify calcification in VSMC cultures and assess the inhibitory effect of this compound.
Experimental Workflow: Calcification Assay
Caption: Workflow for assessing this compound's effect on VSMC calcification.
Protocol: Alizarin Red S Staining
-
Cell Seeding: Seed human aortic VSMCs in 12-well plates at a density of 5 x 10⁴ cells/well in standard growth medium (DMEM with 10% FBS).
-
Induction of Calcification: Once cells reach confluence, switch the medium to a calcification medium (DMEM, 10% FBS, 2.6 mM NaH₂PO₄/Na₂HPO₄, pH 7.4).
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) in the calcification medium. Replenish the medium and treatments every 2-3 days.
-
Incubation: Incubate the plates for 7 to 14 days at 37°C and 5% CO₂.
-
Staining:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Wash away excess stain with deionized water and allow plates to air dry.
-
-
Quantification:
-
Visually assess calcium deposition by microscopy.
-
For quantitative analysis, add 400 µL of 10% (w/v) cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) to each well and incubate for 1 hour at room temperature with gentle shaking to destain.
-
Transfer 100 µL of the extracted stain to a 96-well plate and measure the absorbance at 562 nm.
-
Data Presentation: Inhibition of VSMC Calcification
| This compound Conc. (µM) | Absorbance at 562 nm (Mean ± SD) | % Inhibition of Calcification |
| Vehicle Control | 0.85 ± 0.05 | 0% |
| 0.1 | 0.62 ± 0.04 | 27.1% |
| 1.0 | 0.31 ± 0.03 | 63.5% |
| 10.0 | 0.15 ± 0.02 | 82.4% |
Effects on VSMC Proliferation
This assay determines the effect of this compound on VSMC proliferation, often stimulated by mitogens like Platelet-Derived Growth Factor (PDGF).[6][7][8]
Experimental Workflow: Proliferation Assay
Caption: Workflow for assessing this compound's effect on VSMC proliferation.
Protocol: EdU Incorporation Assay [6][9]
-
Cell Seeding: Plate VSMCs at 2 x 10⁴ cells/mL in a 96-well plate and allow them to adhere overnight.[6]
-
Serum Starvation: Replace growth medium with serum-free medium (DMEM with 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulation: Add a mitogen such as PDGF-BB (30 ng/mL) to the wells to stimulate proliferation and incubate for 48 hours.[6]
-
EdU Labeling: Add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to each well and incubate for an additional 24 hours.[6][9]
-
Detection:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton™ X-100 for 20 minutes.
-
Perform the Click-iT™ reaction according to the manufacturer's instructions to label incorporated EdU with a fluorescent dye (e.g., Alexa Fluor™ 488).
-
Counterstain nuclei with DAPI.
-
-
Analysis: Image the plate using a high-content imager or fluorescence microscope. Calculate the proliferation rate as the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.
Data Presentation: Effect of this compound on PDGF-Induced Proliferation
| Treatment | This compound Conc. (µM) | % EdU-Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.1% |
| PDGF (30 ng/mL) | 0 | 45.8 ± 3.5% |
| PDGF (30 ng/mL) | 1.0 | 43.1 ± 3.2% |
| PDGF (30 ng/mL) | 10.0 | 44.5 ± 4.0% |
| (Note: Data is hypothetical. This compound is not primarily expected to be anti-proliferative but should be tested for off-target effects). |
Effects on VSMC Migration
The wound healing (scratch) assay is a straightforward method to study the effect of this compound on directional cell migration.[10][11][12]
Experimental Workflow: Migration (Wound Healing) Assay
Caption: Workflow for assessing this compound's effect on VSMC migration.
Protocol: Wound Healing Assay [11][12]
-
Cell Seeding: Plate VSMCs in a 6-well plate and grow them to form a fully confluent monolayer.
-
Serum Starvation: Culture cells in serum-free medium for 24 hours prior to the experiment.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add serum-free medium containing a chemoattractant (e.g., PDGF-BB, 20 ng/mL) with or without various concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and after 24-48 hours of incubation using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure using software like ImageJ.[12]
Data Presentation: Effect of this compound on PDGF-Induced Migration
| Treatment | This compound Conc. (µM) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | 0 | 8.5 ± 2.1% |
| PDGF (20 ng/mL) | 0 | 75.4 ± 5.8% |
| PDGF (20 ng/mL) | 1.0 | 72.9 ± 6.1% |
| PDGF (20 ng/mL) | 10.0 | 74.0 ± 5.5% |
Effects on VSMC Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[13][14][15]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing this compound's effect on VSMC apoptosis.
Protocol: Annexin V/PI Staining [14][15][16]
-
Cell Culture and Treatment: Seed VSMCs in 6-well plates. Once they reach ~70% confluence, treat them with this compound at various concentrations for 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant for each sample.
-
Wash: Wash the collected cells twice by centrifuging at 500 x g for 5 minutes and resuspending in cold PBS.[14]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[15]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Data Presentation: Effect of this compound on VSMC Apoptosis
| Treatment | This compound Conc. (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 0 | 3.1 ± 0.8% | 1.5 ± 0.4% |
| This compound | 1.0 | 3.5 ± 0.9% | 1.8 ± 0.5% |
| This compound | 10.0 | 4.2 ± 1.1% | 2.1 ± 0.6% |
| Staurosporine (1 µM) | N/A | 48.6 ± 4.2% | 15.3 ± 2.9% |
Western Blot Analysis of Signaling Proteins
Western blotting can be used to analyze the expression of key proteins involved in VSMC osteogenic transformation (e.g., TNAP, Runx2) and other relevant signaling pathways.[17][18][19]
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis of VSMC protein expression.
Protocol: Western Blotting
-
Sample Preparation: Culture and treat VSMCs as described in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Pierce 660nm protein assay.[17]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[19]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-TNAP, anti-Runx2, anti-p-Akt, anti-β-actin) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band density using software like ImageJ.
Materials and Reagents
-
Cell Lines: Human Aortic Vascular Smooth Muscle Cells (VSMCs)
-
Reagents:
-
This compound (structure specific)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
PDGF-BB (recombinant human)
-
Sodium Phosphate (NaH₂PO₄/Na₂HPO₄)
-
Alizarin Red S
-
Cetylpyridinium Chloride
-
EdU (5-ethynyl-2´-deoxyuridine) and Click-iT™ detection kit
-
DAPI
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary and secondary antibodies for Western blotting
-
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pathophysiological role of vascular smooth muscle alkaline phosphatase in medial artery calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of vascular smooth muscle cell proliferation in vitro and in vivo by c-myc antisense oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VSMC proliferation [bio-protocol.org]
- 10. 2.6. VSMCs Migration Assay [bio-protocol.org]
- 11. 2.13. Cell migration assay [bio-protocol.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. In vitro VSMC apoptosis assay [bio-protocol.org]
- 17. Protein extraction from aortas or VSMCs for Western blot [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. karger.com [karger.com]
- 21. ard.bmj.com [ard.bmj.com]
Long-Term Administration of SBI-425: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a key enzyme in regulating extracellular pyrophosphate (ePPi) levels, and its overactivity is implicated in the pathogenesis of various disorders characterized by ectopic calcification.[2] Preclinical animal studies have demonstrated the therapeutic potential of long-term this compound administration in preventing pathological calcification and improving survival in various disease models. These notes provide a comprehensive overview of the experimental protocols and key quantitative data from these studies to guide researchers in designing and executing their own preclinical investigations.
Mechanism of Action
This compound selectively inhibits TNAP, an enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi) into inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the concentration of ePPi, a potent inhibitor of hydroxyapatite crystal formation and deposition in soft tissues. This mechanism underlies its efficacy in preventing vascular and other forms of ectopic calcification.
Caption: Mechanism of action of this compound.
Quantitative Data Summary from Animal Studies
The following tables summarize the key quantitative findings from long-term administration of this compound in various animal models.
Table 1: Efficacy of this compound in a Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Mouse Model
| Parameter | Vehicle Group | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | Reference |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks | [3] |
| Survival Rate | 57.1% | 100% | 100% | [3] |
| Aortic Calcium Content | Significantly elevated | Nearly halted formation | Nearly halted formation | [3] |
| Plasma TNAP Activity | Unchanged | Suppressed | Suppressed | [3] |
| Plasma Pyrophosphate | Unchanged | Increased | Increased | [3] |
Table 2: Efficacy of this compound in a Pseudoxanthoma Elasticum (PXE) Mouse Model (Abcc6-/-)
| Parameter | Vehicle Group | This compound (7.5 mg/kg/day) | This compound (75 mg/kg/day) | Reference |
| Plasma TNAP Activity Reduction | - | Not significant | 61% | [4] |
| Muzzle Skin Mineralization Reduction | - | Not significant | 58% | [4] |
Table 3: Efficacy of this compound in a Warfarin-Induced Vascular Calcification Rat Model
| Parameter | Vehicle Group | This compound (10 mg/kg/day) | Reference |
| Treatment Duration | 7 weeks | 7 weeks | [5] |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | [5] |
| Carotid Artery Calcium Content (mg/g wet tissue) | 1.46 ± 0.32 | 0.28 ± 0.04 | [5] |
| Femoral Artery Calcium Content (mg/g wet tissue) | 1.80 ± 0.32 | 0.43 ± 0.12 | [5] |
Table 4: Efficacy of this compound in a Mouse Model of Familial Hypercholesterolemia with Endothelial TNAP Overexpression (WHC-eTNAP)
| Parameter | WHC-eTNAP + Placebo | WHC-eTNAP + this compound (30 mg/kg/day) | Reference |
| Treatment Duration | 5 weeks | 5 weeks | [6] |
| Plasma Alkaline Phosphatase (mU/L) | 4404 | 952 | [6] |
| Plasma Pyrophosphate (μM) | 0.57 | 1.05 | [6] |
| Coronary Calcium (μm²) | 144622 | 78838 | [6] |
| Coronary Lipids (μm²) | 77317 | 30754 | [6] |
| Ejection Fraction (%) | 47 | 59 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the long-term administration of this compound.
Protocol 1: Induction of CKD-MBD and this compound Treatment in Mice
This protocol is adapted from studies investigating the effect of this compound on medial arterial calcification and survival in a mouse model of chronic kidney disease-mineral and bone disorder.[3]
1. Animal Model:
-
Species: Mouse (specific strain, e.g., DBA/2J)
-
Age: 8 weeks at the start of the study
2. Induction of CKD-MBD:
-
From 8 to 14 weeks of age, feed mice a standard chow diet containing 0.8% phosphorus.
-
From 14 to 20 weeks of age, induce CKD by feeding a diet containing 0.2% adenine and 0.8% phosphorus.
-
Following CKD induction, for an additional 6 weeks, feed a high-phosphorus diet (0.2% adenine and 1.8% phosphorus) to accelerate medial arterial calcification.
3. This compound Administration:
-
Groups:
-
Vehicle Group: Administer distilled water.
-
SBI-10 Group: Administer 10 mg/kg of this compound.
-
SBI-30 Group: Administer 30 mg/kg of this compound.
-
Control Group: Feed standard chow (0.8% phosphorus) for the entire study duration.
-
-
Preparation of this compound: Dissolve this compound in distilled water.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 6 weeks, concurrent with the high-phosphorus diet.
4. Outcome Measures:
-
Survival: Monitor and record daily.
-
Vascular Calcification: At the end of the study, harvest the aorta and assess calcium content using methods such as computed tomography (CT) imaging, histology (e.g., Von Kossa staining), and direct calcium quantification assays.
-
Biochemical Analysis: Collect blood samples to measure plasma TNAP activity and pyrophosphate levels.
-
Gene Expression: Analyze the aortic mRNA expression of Alpl (the gene encoding TNAP).
Caption: Experimental workflow for CKD-MBD mouse model.
Protocol 2: Warfarin-Induced Vascular Calcification and this compound Treatment in Rats
This protocol is based on a study evaluating the efficacy of this compound in a rat model of warfarin-induced arterial media calcification.[5]
1. Animal Model:
-
Species: Rat (specific strain, e.g., Wistar)
-
Age and Gender: Specify as appropriate for the study design.
2. Induction of Vascular Calcification:
-
Feed a diet supplemented with 0.30% warfarin to induce vascular calcification.
3. This compound Administration:
-
Groups:
-
Vehicle Group: Administer the vehicle solution.
-
TNAP Inhibitor Group: Administer 10 mg/kg/day of this compound.
-
-
Route of Administration: Daily administration (e.g., oral gavage).
-
Duration: 7 weeks.
4. Outcome Measures:
-
Vascular Calcification: At the end of the study, harvest the aorta, carotid, and femoral arteries.
-
Quantify calcium content in the tissues (e.g., mg calcium/g wet tissue).
-
Perform histological analysis with Von Kossa staining to visualize calcified areas.
-
-
Bone Metabolism: Assess static and dynamic bone parameters through bone histomorphometry to evaluate any potential off-target effects on skeletal mineralization.
Caption: Workflow for warfarin-induced calcification model.
Concluding Remarks
The long-term administration of this compound has consistently demonstrated efficacy in reducing ectopic calcification and improving survival in various preclinical animal models. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of TNAP inhibition. Careful consideration of the animal model, dosage, duration of treatment, and relevant outcome measures is crucial for the successful design and interpretation of future studies. Further research may explore the long-term safety profile and the efficacy of this compound in other disease models characterized by pathological mineralization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating SBI-425 Effects on Bone Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a critical ectoenzyme for bone matrix mineralization, primarily through its hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization.[1] By inhibiting TNAP, this compound is being investigated for its therapeutic potential in conditions associated with ectopic calcification. However, its mechanism of action directly impacts physiological bone formation and mineralization. These application notes provide a comprehensive overview of the experimental design and detailed protocols for assessing the effects of this compound on bone histology, tailored for researchers in bone biology and drug development.
Mechanism of Action in Bone
TNAP facilitates bone mineralization by hydrolyzing ePPi into inorganic phosphate (Pi), thereby maintaining an optimal Pi/ePPi ratio that favors hydroxyapatite crystal deposition on the collagenous bone matrix. This compound, by inhibiting TNAP, leads to an accumulation of ePPi in the bone microenvironment. This excess ePPi inhibits the formation and growth of hydroxyapatite crystals, leading to impaired bone mineralization and an accumulation of unmineralized osteoid.
Caption: Signaling pathway of this compound in bone.
Preclinical Experimental Design: An In Vivo Rodent Model
A common preclinical model to assess the impact of this compound on bone involves a rodent model, often in the context of a disease state that the compound is intended to treat, such as vascular calcification. The following experimental design is based on a study investigating this compound in a warfarin-induced vascular calcification rat model, which also has significant effects on bone metabolism.[2][3]
Experimental Workflow
Caption: Experimental workflow for bone histology analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating the effects of this compound on bone histomorphometry in a rat model.[2]
Table 1: Dynamic Bone Histomorphometry Parameters
| Parameter | Vehicle Treatment | This compound Treatment (10 mg/kg/day) |
| Mineral Apposition Rate (µm/day) | Decreased | Significantly Decreased |
| Bone Formation Rate (µm²/mm²/day) | Decreased | Significantly Decreased |
| Osteoid Maturation Time (days) | Increased | Significantly Increased |
Table 2: Static Bone Histomorphometry Parameters
| Parameter | Vehicle Treatment | This compound Treatment (10 mg/kg/day) |
| Osteoid Width (µm) | No significant difference | Increased |
| Osteoclast Perimeter (%) | No significant change | No significant change |
| Eroded Perimeter (%) | No significant change | No significant change |
Experimental Protocols
In Vivo Dosing and Specimen Collection
Objective: To administer this compound to a rodent model and collect bone tissue for histological analysis.
Materials:
-
This compound
-
Vehicle solution (e.g., 1% ethanol, 0.3% sodium hydroxide, 98.97% dextrose (5% in PBS))[2]
-
Rodent model (e.g., Sprague-Dawley rats)
-
Gavage needles
-
Fluorochrome labels (e.g., Tetracycline hydrochloride, Demeclocycline hydrochloride)
-
Euthanasia solution
-
Dissection tools
-
10% Neutral Buffered Formalin (NBF)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and an this compound treatment group.
-
Dosing:
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Carefully dissect the long bones (e.g., tibiae, femurs) and remove all soft tissue.
-
-
Fixation: Immediately fix the bones in 10% NBF for 24-48 hours at 4°C.
-
Storage: After fixation, transfer the bones to 70% ethanol for storage until processing.
Undecalcified Bone Histology Protocol
Objective: To process and stain undecalcified bone sections to visualize mineralized and unmineralized matrix.
Materials:
-
Fixed bone specimens in 70% ethanol
-
Dehydration reagents (graded ethanol series: 70%, 80%, 90%, 96%, 100%)
-
Clearing agent (e.g., Xylene)
-
Embedding medium (e.g., Polymethyl methacrylate - PMMA)
-
Microtome for hard tissue sectioning
-
Staining solutions (e.g., Goldner's Trichrome, Toluidine Blue)[2][4]
-
Mounting medium and coverslips
-
Microscope with a fluorescent light source (for dynamic histomorphometry)
Procedure:
-
Dehydration: Dehydrate the bone specimens in a graded series of ethanol.[4]
-
Clearing: Clear the specimens in xylene.[4]
-
Infiltration and Embedding: Infiltrate the specimens with liquid PMMA and allow it to polymerize. This process can take several days to weeks.
-
Sectioning: Once the PMMA is fully polymerized, cut thick sections (e.g., 5-7 µm) using a specialized microtome.
-
Staining (e.g., Goldner's Trichrome):
-
This stain differentiates mineralized bone (green) from osteoid (red/orange).
-
Follow a standard Goldner's Trichrome staining protocol.
-
-
Staining (e.g., Toluidine Blue):
-
This stain provides good visualization of cellular components and cement lines.[4]
-
Follow a standard Toluidine Blue staining protocol.
-
-
Mounting: Dehydrate the stained sections, clear in xylene, and mount with a permanent mounting medium.
-
Microscopy:
-
For static histomorphometry, visualize the stained sections using bright-field microscopy.
-
For dynamic histomorphometry, visualize the unstained sections using a fluorescent microscope to detect the tetracycline and demeclocycline labels.
-
Histomorphometric Analysis
Objective: To quantify static and dynamic parameters of bone formation and resorption.
Procedure:
-
Image Acquisition: Capture high-resolution images of the stained and unstained bone sections.
-
Software Analysis: Use specialized bone histomorphometry software to perform measurements.
-
Static Parameters:
-
Bone Volume/Total Volume (BV/TV): A measure of trabecular bone mass.
-
Trabecular Thickness (Tb.Th): The average thickness of trabeculae.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Osteoid Volume/Bone Volume (OV/BV): The amount of unmineralized bone matrix relative to the total bone volume.
-
Osteoid Surface/Bone Surface (OS/BS): The proportion of bone surface covered by osteoid.
-
Osteoid Thickness (O.Th): The average thickness of the osteoid seams.
-
Osteoblast Surface/Bone Surface (Ob.S/BS): The proportion of bone surface covered by osteoblasts.
-
Osteoclast Surface/Bone Surface (Oc.S/BS): The proportion of bone surface covered by osteoclasts.
-
-
Dynamic Parameters (from fluorochrome labels):
-
Mineralizing Surface/Bone Surface (MS/BS): The proportion of bone surface that is actively mineralizing.
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited on the bone surface.
-
Bone Formation Rate (BFR): The amount of new bone formed per unit of time.
-
Osteoid Maturation Time: The time lag between osteoid deposition and its subsequent mineralization.
-
Logical Relationships in Data Interpretation
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
SBI-425 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SBI-425 in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
There is currently no publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. As with many small molecules, the stability of this compound can be influenced by several factors including media composition, pH, temperature, and the presence of serum.[1][2][3][4] It is highly recommended to perform a stability study under your specific experimental conditions.
Q2: What is the recommended storage for this compound stock solutions?
For long-term storage, it is recommended to keep this compound stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[5]
Q3: How does this compound exert its biological effect?
This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[5][6][7][8][9] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a known inhibitor of calcification, into inorganic phosphate (Pi).[6][9] By inhibiting TNAP, this compound increases the levels of PPi, thereby preventing pathological calcification.[6][9] It has also been shown to modulate inflammatory signaling.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound in cell culture media. | Perform a time-course experiment to assess the stability of this compound under your specific culture conditions (see Experimental Protocols). Prepare fresh working solutions from a frozen stock for each experiment. |
| Lower than expected potency in cell-based assays. | 1. This compound degradation. 2. Adsorption to plasticware. | 1. Confirm the stability of this compound in your media. 2. Consider using low-adhesion plasticware for preparing and storing this compound solutions. |
| Inconsistent results between different batches of media. | Variation in media components (e.g., metal ions, pH) that may affect this compound stability.[3] | Qualify each new batch of media by running a small-scale stability test with this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum, as required for the experiment.
-
Sterile, non-coated microcentrifuge tubes or a 96-well plate.
-
Incubator set to 37°C and 5% CO2.
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
-
Acetonitrile or other suitable organic solvent for sample quenching.
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Aliquot the this compound-containing medium into separate sterile tubes or wells for each time point.
-
Incubate the samples at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately quench the sample by adding a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to a clean tube or plate for analysis.
-
Quantify the concentration of the remaining this compound at each time point using a validated analytical method like LC-MS/MS.[10][11]
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Hypothetical Stability Data of this compound in Cell Culture Media
The following table represents a hypothetical stability profile for this compound and should be used for illustrative purposes only. Users must perform their own stability assessments.
| Time (hours) | This compound Remaining (%) in DMEM + 10% FBS | This compound Remaining (%) in Serum-Free DMEM |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 90 | 94 |
| 24 | 75 | 85 |
| 48 | 55 | 70 |
Visualizations
Signaling Pathway of this compound Action
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
SBI-425 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating potential off-target effects of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known potency?
This compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1][2] It has demonstrated high selectivity for TNAP over other alkaline phosphatase isozymes such as intestinal (IAP) and placental (PLAP) alkaline phosphatases (>80 µM).[2]
Q2: Have any off-target activities been reported for this compound?
A screening of this compound at a concentration of 10 µM against a panel of 35 targets revealed no significant cross-reactivity. The only exception was modest activity against Cytochrome P450 3A4 (CYP3A4), with an IC50 greater than 30 µM.[2] At a high concentration of 100 µM, this compound has been observed to affect the barrier function of brain microvascular endothelial cells in vitro.[3]
Q3: What are the potential on-target related side effects of this compound at high concentrations or with prolonged use?
Given that TNAP is crucial for bone mineralization, high doses or long-term administration of this compound may interfere with normal bone formation.[4] Studies in animal models have shown that while this compound can effectively reduce vascular calcification, it can also lead to a decreased bone formation rate, mineral apposition rate, and an increased osteoid maturation time.[4]
Q4: What is a "high concentration" for this compound in a research context?
A "high concentration" is relative to the on-target IC50 (16 nM). In cellular assays, concentrations significantly above this value (e.g., 10-100 µM) would be considered high and may increase the likelihood of observing off-target effects. For context, in one in vitro study, this compound was used at concentrations up to 500 µM to assess its effects on brain endothelial cell barrier function.[3]
Q5: this compound contains a sulfonamide group. Are there known off-target effects associated with this chemical moiety?
Yes, the sulfonamide moiety is present in a variety of approved drugs, including some kinase inhibitors. Depending on the overall structure of the molecule, sulfonamide-containing compounds have been reported to have off-target effects on various kinases, including but not limited to VEGFR-2 and EGFR mutants.[5] Therefore, when using this compound at high concentrations, it is prudent to consider potential off-target kinase inhibition.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you are observing unexpected phenotypes in your experiments with this compound, especially at high concentrations, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell proliferation, migration, or signaling pathways unrelated to TNAP. | Inhibition of off-target kinases (e.g., receptor tyrosine kinases) due to the sulfonamide moiety of this compound. | Perform a kinome-wide selectivity profile to identify potential off-target kinases. Validate any hits with dose-response experiments. |
| Altered cellular metabolism or drug-drug interactions. | Inhibition of metabolic enzymes, such as CYP3A4, for which this compound has shown modest activity at high concentrations. | If co-administering other compounds, check if they are substrates of CYP3A4. Consider using a lower concentration of this compound if possible. |
| Phenotypes consistent with altered TGF-β or ERK1/2 signaling. | TNAP has been linked to the modulation of these pathways. High concentrations of this compound may be exacerbating these effects or acting on other components of these pathways. | Analyze the phosphorylation status of key proteins in the TGF-β (e.g., Smad2/3) and ERK1/2 pathways. |
| Inconsistent results between different cell lines. | Cell-line specific expression of potential off-targets. | Use a rescue experiment by overexpressing TNAP to confirm if the effect is on-target. Compare results in cell lines with known differences in kinase expression profiles. |
Quantitative Data Summary
| Target | Inhibitor | IC50 / Activity | Assay Type | Reference |
| TNAP | This compound | 16 nM | Biochemical Assay | [1][2] |
| IAP | This compound | >80 µM | Biochemical Assay | [2] |
| PLAP | This compound | >80 µM | Biochemical Assay | [2] |
| CYP3A4 | This compound | >30 µM | Biochemical Assay | [2] |
Signaling Pathways
The primary function of TNAP is to hydrolyze extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi), thereby promoting bone mineralization.[6] Recent studies have also implicated TNAP in other signaling pathways, including TGF-β and ERK1/2 signaling.[7][8]
Caption: TNAP's role in bone mineralization.
Caption: Potential crosstalk of TNAP with other signaling pathways.
Experimental Protocols
To investigate potential off-target effects of this compound, two primary methodologies are recommended: Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry and Kinome Profiling.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
This method identifies direct targets and off-targets of a compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Workflow:
Caption: CETSA-MS experimental workflow.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10-100 µM) or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Digestion: Collect the supernatant containing the soluble proteins. Determine protein concentration, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify proteins. Proteins that show a significant shift in their melting temperature in the this compound-treated samples compared to the vehicle control are potential targets or off-targets.
Kinome Profiling
This method assesses the selectivity of a compound against a large panel of kinases.
Workflow:
Caption: Kinome profiling experimental workflow.
Detailed Methodology:
-
Compound Preparation: Prepare a high concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Incubation: In a multi-well plate format, incubate a fixed high concentration of this compound (e.g., 10 µM) with a large panel of purified kinases in the presence of ATP and a suitable substrate for each kinase.
-
Activity Assay: Measure the activity of each kinase. This can be done using various methods, such as the ADP-Glo™ assay which measures the amount of ADP produced, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Data Analysis: Calculate the percentage of inhibition of each kinase by this compound compared to a vehicle control.
-
Hit Validation: For any kinases that show significant inhibition (e.g., >50% at 10 µM), perform follow-up experiments to determine the IC50 value by testing a range of this compound concentrations. This will confirm the off-target interaction and provide a quantitative measure of its potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Phosphatases in the Initiation of Skeletal Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SBI-425 variability in in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments utilizing SBI-425.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent TNAP Inhibition Observed Across Subjects or Studies
Question: We are observing significant variability in the inhibition of tissue-nonspecific alkaline phosphatase (TNAP) activity in our animal models treated with this compound. What are the potential causes and how can we troubleshoot this?
Potential Causes and Solutions:
-
This compound Formulation and Administration:
-
Inconsistent Formulation: this compound is soluble in DMSO, and this stock is often diluted in aqueous solutions for in vivo use.[1][2][3] Precipitation of the compound upon dilution can lead to inaccurate dosing. Ensure the final formulation is homogenous and stable for the duration of the experiment. Sonication or heating may aid dissolution, but the stability under these conditions should be verified.[4] It is recommended to prepare the working solution fresh daily.[4]
-
Improper Vehicle: The choice of vehicle can impact the solubility and bioavailability of this compound. A commonly used vehicle for in vivo administration is a suspension containing DMSO, PEG300, Tween-80, and saline.[3] Ensure the vehicle is appropriate for the route of administration and animal model.
-
Dosing Inaccuracy: Inaccurate dosing volumes, especially in small animals like mice, can be a major source of variability. Calibrate pipettes regularly and use appropriate techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Pharmacokinetics and Sampling:
-
Timing of Sample Collection: A single oral dose of 10 mg/kg this compound in mice has been shown to inhibit plasma TNAP activity by over 75% for up to 8 hours, and by approximately 50% at 24 hours.[5][6] Collecting samples at inconsistent time points relative to dosing will lead to variable results. Establish a strict and consistent sampling schedule.
-
Biological Variability: Individual differences in metabolism and drug clearance can contribute to variability. Ensure that animals are age- and sex-matched, and consider using a sufficient number of animals to account for biological variation.
-
-
Assay-Related Issues:
-
Assay Variability: The assay used to measure TNAP activity can have inherent variability. Include appropriate controls (vehicle-treated animals, positive and negative assay controls) in every experiment to monitor assay performance. A whole blood assay has been noted as a good predictor of in vivo TNAP inhibition.[5]
-
Issue 2: Unexpected Toxicity or Adverse Events in a Subset of Animals
Question: Some of our animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration, while others appear healthy. What could be the reason for this inconsistency?
Potential Causes and Solutions:
-
Formulation and Vehicle Effects:
-
Vehicle Toxicity: Some vehicles, particularly those containing high concentrations of DMSO or other solvents, can cause localized or systemic toxicity.[4] If possible, conduct a pilot study to assess the tolerability of the vehicle alone.
-
Compound Precipitation: If this compound precipitates out of solution, it can lead to irritation at the injection site or variable absorption, potentially causing localized high concentrations and toxicity in some animals. Visually inspect the formulation for any signs of precipitation before each administration.
-
-
Animal Health Status:
-
Underlying Health Issues: Pre-existing, subclinical health problems in some animals can make them more susceptible to the effects of the compound or the stress of the experimental procedures. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
-
Off-Target Effects:
-
Limited Cross-Reactivity: this compound is reported to be highly selective for TNAP, with minimal cross-reactivity against a panel of 35 other targets at a concentration of 10 µM.[2][5] However, at higher doses or in specific genetic backgrounds, off-target effects cannot be entirely ruled out. If toxicity is observed, consider reducing the dose or evaluating key metabolic and organ function markers.
-
Issue 3: Lack of Efficacy or Inconsistent Effects on Disease Phenotype
Question: We are not observing the expected therapeutic effect of this compound in our disease model, or the effect is highly variable between animals. What should we investigate?
Potential Causes and Solutions:
-
Dose Selection and Regimen:
-
Insufficient Dose: The dose of this compound may be too low to achieve a sustained therapeutic effect in your specific model. While 10 mg/kg has been shown to be effective in some models, others have used up to 30 mg/kg.[2][6][7] A dose-response study may be necessary to determine the optimal dose for your model.
-
Dosing Frequency: Depending on the half-life of this compound (approximately 2.3 hours in mice) and the dynamics of the disease model, once-daily dosing may not be sufficient to maintain the required level of TNAP inhibition.[4] Consider increasing the dosing frequency if target engagement is not sustained.
-
-
Model-Specific Factors:
-
Blood-Brain Barrier Penetration: this compound does not cross the blood-brain barrier in healthy mice.[8][9] If your disease model involves the central nervous system, a lack of efficacy is expected.
-
Tissue Distribution: The volume of distribution of this compound is 1.03 L/kg, suggesting some intracellular penetration but not significant concentration in all tissues.[6] This could explain why the compound may be effective in preventing aortic calcification but not calcification in other tissues like the heart.[10] Consider the tissue-specific pathology of your model.
-
-
Experimental Design:
-
Blinding and Randomization: Unconscious bias in handling or data analysis can contribute to perceived variability. Implement randomization of animals to treatment groups and blinding of investigators during data collection and analysis.[11]
-
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Target | Assay | IC50 (µM) |
| TNAP | PPi Assay | 0.016[1][2][4] |
| TNAP | Whole Blood Assay | 0.105[1] |
Table 2: this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing |
| Cmax | 178 µg/mL | 10 mg/kg, p.o. |
| AUC | 848 µg*hr/mL | 10 mg/kg, p.o.[4] |
| t1/2 | 2.3 hr | 2 mpk, i.v.[4] |
| Vd | 1.03 L/kg | 2 mpk, i.v.[4][6] |
| Clp | 5.14 mL/min/kg | 2 mpk, i.v. |
| %F | 58% | 10 mg/kg, p.o. vs 2 mpk, i.v. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Prepare Stock Solution: Allow this compound powder to come to room temperature. Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to make a 34 mg/mL stock, dissolve 34 mg of this compound in 1 mL of fresh, anhydrous DMSO.[1]
-
Prepare Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).[3]
-
Prepare Dosing Solution: On the day of dosing, dilute the this compound stock solution with the vehicle to the final desired concentration. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL.
-
Administration: Administer the prepared solution to mice via oral gavage. Ensure the solution is well-mixed before each administration.
Protocol 2: Measurement of Plasma TNAP Activity
-
Sample Collection: Collect blood samples from animals at predetermined time points after this compound administration. Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
TNAP Activity Assay:
-
Use a commercially available TNAP activity assay kit or a well-established protocol. These assays typically measure the hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP).
-
Briefly, incubate a small volume of plasma with the pNPP substrate in an appropriate buffer at 37°C.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate TNAP activity based on a standard curve and normalize to the total protein concentration of the plasma sample.
-
-
Data Analysis: Compare the TNAP activity in this compound-treated animals to that in vehicle-treated controls to determine the percent inhibition.
Visualizations
Caption: this compound inhibits TNAP, preventing the breakdown of ePPi.
Caption: Standard workflow for an in vivo study using this compound.
Caption: A decision tree for troubleshooting this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
SBI-425 and potential interactions with other compounds
Welcome to the technical support center for SBI-425. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] It exerts its effect by binding to the enzyme and blocking its activity. TNAP is a key enzyme in bone mineralization and is also involved in vascular calcification. By inhibiting TNAP, this compound can modulate these processes.
Q2: What is the IC50 of this compound for TNAP?
A2: The half-maximal inhibitory concentration (IC50) of this compound for TNAP is approximately 16 nM.[2][3]
Q3: How selective is this compound for TNAP compared to other alkaline phosphatase isozymes?
A3: this compound is highly selective for TNAP. In studies, it has shown much lower activity against other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), with IC50 values greater than 80 μM.[1]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally bioavailable and has demonstrated good to excellent oral bioavailability in rodent models.[1]
Troubleshooting Guide
In Vitro Experiments
Problem 1: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in the inhibition of TNAP activity in my cell-based assays. What could be the cause?
-
Answer:
-
Compound Solubility: this compound is soluble in DMSO.[2] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Cell Line Variability: The expression of TNAP can vary between different cell lines and even between passages of the same cell line. Ensure you are using a consistent cell passage number and consider verifying TNAP expression levels.
-
Assay Conditions: Factors such as incubation time, temperature, and substrate concentration can all affect enzyme activity. Optimize these conditions for your specific cell line and assay format to ensure you are in the linear range of the enzyme reaction.
-
Problem 2: Unexpected off-target effects in my cellular model.
-
Question: I am seeing cellular effects that I cannot attribute to TNAP inhibition. Could this compound be interacting with other targets?
-
Answer: While this compound is highly selective for TNAP, a screening against 35 other targets showed modest activity against cytochrome P450 3A4 (CYP3A4) at concentrations greater than 30 μM.[1] If you are using high concentrations of this compound, consider the possibility of CYP3A4 inhibition influencing the metabolism of other components in your culture medium or other compounds you may be co-administering.
In Vivo Experiments
Problem 3: Difficulty in achieving desired plasma concentrations in animal models.
-
Question: I am not observing the expected level of TNAP inhibition in my in vivo study. How can I troubleshoot this?
-
Answer:
-
Vehicle Formulation: The choice of vehicle for oral or parenteral administration is critical. For in vivo studies in mice, a solution of 10% DMSO, 10% Tween-80, and 80% water has been used for intraperitoneal injections.[4] For oral gavage, this compound has been dissolved in distilled water.[5] Ensure the compound is fully solubilized in the chosen vehicle.
-
Pharmacokinetics: this compound has shown good oral bioavailability and a reasonable half-life in rodents.[1] However, pharmacokinetic profiles can vary between species. Consider performing a pilot pharmacokinetic study in your chosen animal model to determine the optimal dosing regimen to achieve and maintain the target plasma concentration.
-
Problem 4: Concern about potential drug-drug interactions in co-administration studies.
-
Question: I am planning to co-administer this compound with another compound. What are the potential interactions I should be aware of?
-
Answer:
-
Cytochrome P450 Interactions: As mentioned, this compound has shown modest activity against CYP3A4 at higher concentrations.[1] If the co-administered drug is a substrate, inhibitor, or inducer of CYP3A4, there is a potential for a drug-drug interaction. It is advisable to conduct an in vitro assessment of the interaction potential using liver microsomes before proceeding with in vivo co-administration studies.
-
Warfarin Co-administration: One study has reported the co-administration of this compound with warfarin in a rat model of vascular calcification.[5] This suggests that co-administration is feasible, but researchers should be mindful of the potential for interactions and monitor relevant parameters accordingly.
-
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| TNAP | 16 |
| IAP | >80,000 |
| PLAP | >80,000 |
Data sourced from Pinkerton, A.B., et al. (2018).[1]
Table 2: Off-Target Screening of this compound
| Target | Activity |
| 34 Targets | No significant activity at 10 µM |
| CYP3A4 | Modest activity at >30 µM |
Data sourced from Pinkerton, A.B., et al. (2018).[1]
Experimental Protocols
Protocol 1: In Vitro TNAP Inhibition Assay
-
Objective: To determine the IC50 of this compound against TNAP.
-
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Add 50 µL of the this compound dilutions to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a control.
-
Add 25 µL of recombinant TNAP solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of CYP3A4 Inhibition (In Vitro)
-
Objective: To evaluate the potential of this compound to inhibit CYP3A4 activity.
-
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., ketoconazole)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a range of concentrations of this compound and the positive control inhibitor.
-
Pre-incubate the HLMs with the test compounds or vehicle in a phosphate buffer at 37°C for 5 minutes.
-
Add the CYP3A4 substrate and incubate for a further 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in modulating mineralization.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare SBI-425 for in vivo administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and in vivo administration of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A commonly used vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] It is recommended to prepare this solution fresh for each use.
Q2: What is the solubility of this compound in the recommended vehicle?
A2: The solubility of this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is at least 2.17 mg/mL, which corresponds to a concentration of 6.35 mM.[1][2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1][2] TNAP is an enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi), a key inhibitor of soft-tissue calcification.[3] By inhibiting TNAP, this compound increases the levels of ePPi, thereby preventing pathological calcification in tissues like the vasculature.[3]
Q4: What are the known in vivo effects of this compound?
A4: In vivo studies have demonstrated that this compound effectively inhibits TNAP activity.[3] It has been shown to improve cardiovascular parameters and survival in animal models by preventing medial arterial calcification.[1][2][4][5] Studies have also investigated its effects on the brain-immune axis in experimental sepsis.[6]
Q5: Is this compound orally bioavailable?
A5: Yes, this compound is an orally bioavailable compound.[1][3] It has shown good to excellent oral bioavailability in rodent pharmacokinetic studies.[3]
Q6: Does this compound cross the blood-brain barrier (BBB)?
A6: Studies in healthy mice have shown that this compound does not cross the blood-brain barrier following intraperitoneal administration.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during vehicle preparation. | The order of solvent addition is incorrect or mixing is insufficient. | Prepare a stock solution of this compound in DMSO first. Then, add the other solvents sequentially, ensuring the solution is mixed thoroughly after each addition. The recommended order is: DMSO stock, PEG300, Tween-80, and finally Saline.[1] Gentle warming or sonication can also aid in dissolution if precipitation occurs. |
| The concentration of this compound exceeds its solubility limit in the vehicle. | Do not exceed a concentration of 2.17 mg/mL (6.35 mM) in the recommended vehicle.[1][2] If a higher concentration is required, further formulation development may be necessary. | |
| Phase separation of the vehicle. | Improper mixing of the components. | Ensure vigorous mixing after the addition of each solvent to create a homogenous solution. |
| Inconsistent or unexpected in vivo results. | Improper preparation or storage of the dosing solution. | Always prepare the dosing solution fresh on the day of the experiment.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1] |
| Suboptimal route of administration for the intended target. | While this compound is orally bioavailable[1][3], consider the specific experimental goals. For instance, direct central nervous system effects are unlikely due to its inability to cross the BBB.[6][7] Intraperitoneal (IP) and intravenous (IV) routes have also been used in studies.[6] | |
| Dose is not within the therapeutic window. | Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. Published studies have used doses of 10 mg/kg and 30 mg/kg.[4][5][8] | |
| Observed off-target effects. | The concentration of the inhibitor is too high, leading to non-specific interactions. | Use the lowest effective concentration possible to minimize off-target effects.[9] this compound has been shown to be highly selective for TNAP over other alkaline phosphatases.[3] |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C13H12ClN3O4S | [4] |
| Molecular Weight | 341.8 g/mol | [4] |
| Formulation | Solid | [4] |
| Purity | ≥98% | [4] |
| IC50 (TNAP) | 16 nM | [1][2] |
Table 2: In Vivo Formulation and Solubility
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.17 mg/mL (6.35 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 21.7 mg/mL stock solution, dissolve 21.7 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear and homogenous solution.
-
Visually inspect the solution for any precipitation or phase separation. If observed, try gentle warming or sonication.
-
It is recommended to use the prepared working solution on the same day. [1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: SBI-425 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SBI-425 in vitro. The information is tailored to address potential issues, particularly the observation of poor efficacy or what might be misinterpreted as poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected inhibitory effect of this compound on my cells. Could this be due to poor cellular uptake?
A1: While it's natural to suspect cellular uptake issues, it's important to first understand the mechanism of action of this compound. Its target, Tissue-Nonspecific Alkaline Phosphatase (TNAP), is an ectoenzyme. This means the enzyme is located on the outer surface of the cell's plasma membrane.[1][2] Therefore, this compound does not need to enter the cell to inhibit TNAP. The observed lack of effect is more likely related to issues with compound stability, concentration, experimental conditions, or cell model characteristics rather than its ability to cross the cell membrane.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for designing your experiments. Key properties are summarized in the table below. Notably, this compound has poor solubility in aqueous solutions and is typically dissolved in DMSO for in vitro use.[3][4][5]
| Property | Value | Source |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [6] |
| IC₅₀ | 16 nM | [6] |
| Molecular Weight | 341.8 g/mol | [4] |
| Solubility | Soluble in DMSO (e.g., 34 mg/mL or ~99 mM) | [3] |
| Insoluble in water and ethanol | [3] | |
| Formulation | Typically supplied as a solid powder | [4] |
| Storage | Store stock solutions at -20°C or -80°C | [4] |
Q3: My cells express TNAP, but this compound is still not working. What could be the problem?
A3: There are several potential reasons for this. First, confirm the expression and activity of TNAP on the surface of your specific cell line. TNAP expression can vary significantly between cell types.[7] If TNAP activity is low, the inhibitory effect of this compound may not be readily detectable. Another possibility is that the compound may be precipitating out of your culture medium, especially during long incubation times. Finally, components in the serum of your culture medium could be binding to this compound, reducing its effective concentration.
Q4: How can I be sure that this compound is engaging with TNAP in my cell-based assay?
A4: Verifying target engagement is a critical step in troubleshooting. A common method is to measure TNAP activity directly in your cell culture system. You can lyse the cells after treatment with this compound and measure the alkaline phosphatase activity in the lysate using a commercially available kit. A significant reduction in TNAP activity in this compound-treated cells compared to vehicle-treated controls would confirm target engagement.
Troubleshooting Guide
If you are experiencing a lack of efficacy with this compound in your in vitro experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing a lack of this compound efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is a powder. To prepare a stock solution, dissolve it in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.42 mg of this compound (MW: 341.8 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) can aid in solubilization.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Verifying TNAP Target Engagement in vitro
This protocol describes a method to confirm that this compound is inhibiting TNAP in your cell culture system.
Caption: Experimental workflow for verifying TNAP target engagement by this compound.
Detailed Steps:
-
Cell Plating: Seed your cells in a multi-well plate at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere and recover overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration). Aspirate the old medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired duration (e.g., 1, 6, or 24 hours).
-
Washing: After incubation, place the plate on ice and aspirate the medium. Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of a suitable cell lysis buffer (e.g., RIPA buffer) to each well. Incubate on ice for 15-30 minutes with occasional agitation. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube. Determine the total protein concentration of each lysate sample using a standard protein assay (e.g., BCA or Bradford assay).
-
TNAP Activity Assay: Use a commercially available alkaline phosphatase assay kit that utilizes a substrate like p-nitrophenyl phosphate (pNPP). Follow the manufacturer's instructions. In brief, you will add a defined amount of protein from each lysate to the reaction mixture and measure the absorbance of the product over time.
-
Data Analysis: Calculate the TNAP activity for each sample. Normalize this activity to the total protein concentration to account for any differences in cell number. Compare the normalized TNAP activity of the this compound-treated samples to the vehicle-treated control. A dose-dependent decrease in TNAP activity indicates successful target engagement.
Signaling Pathway
This compound inhibits TNAP, which plays a crucial role in regulating the balance of inorganic pyrophosphate (PPi) and inorganic phosphate (Pi). PPi is a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing pathological calcification.[1][8]
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunolocalization of tissue non-specific alkaline phosphatase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SBI-425 and Cytochrome P450 3A4
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential cytochrome P450 3A4 (CYP3A4) inhibition by SBI-425. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data interpretation tables, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to inhibit CYP3A4?
A1: Preclinical data indicates that this compound has a modest inhibitory activity against CYP3A4, with a reported IC50 value greater than 30 μM.[1] However, comprehensive in vitro and in vivo studies are essential to fully characterize the risk of drug-drug interactions (DDIs).
Q2: Why is potential CYP3A4 inhibition by this compound a concern?
A2: CYP3A4 is a critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs. Inhibition of CYP3A4 by a co-administered drug like this compound can lead to elevated plasma concentrations of other drugs, potentially causing toxicity. Understanding and mitigating this risk is a key aspect of preclinical and clinical drug development.
Q3: What are the initial steps to assess the clinical risk of this compound-induced CYP3A4 inhibition?
A3: The initial assessment involves a series of in vitro experiments to determine the potency and mechanism of inhibition. These include IC50 determination, reversibility, and time-dependent inhibition (TDI) assays. The results from these studies, combined with pharmacokinetic data, inform the need for further clinical DDI studies as recommended by regulatory agencies like the FDA.[2]
Q4: What are the different types of CYP3A4 inhibition, and why is it important to distinguish between them?
A4: CYP3A4 inhibition can be reversible or time-dependent (often irreversible). Reversible inhibition occurs when this compound competes with or otherwise hinders the binding of other substrates to the enzyme's active site. Time-dependent inhibition (TDI) involves the formation of a reactive metabolite of this compound that covalently binds to and inactivates the enzyme. TDI is generally of greater clinical concern because the restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a significant amount of time.
Q5: If this compound is a CYP3A4 inhibitor, what are the potential mitigation strategies?
A5: Mitigation strategies can be employed at various stages of drug development. In early discovery, medicinal chemistry efforts can focus on designing analogs of this compound with reduced CYP3A4 inhibitory potential. In later development, if inhibition is unavoidable, strategies include dose adjustments of co-administered drugs, careful monitoring of patients, and providing clear guidance in the drug label. For mechanism-based inhibitors, avoiding co-administration with sensitive CYP3A4 substrates is often the most prudent approach.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound in our in vitro assay.
-
Possible Cause 1: Solubility Issues. this compound may have limited solubility in the assay buffer, leading to inconsistent concentrations.
-
Troubleshooting Step: Visually inspect for precipitation. Use a validated solvent and ensure the final solvent concentration is low and consistent across all wells. Consider using a solubility-enhancing agent if necessary.
-
-
Possible Cause 2: Non-specific Binding. this compound might be binding to the plasticware or other components of the assay system.
-
Troubleshooting Step: Use low-binding plates. Include control incubations without enzyme to assess non-specific binding.
-
-
Possible Cause 3: Instability of this compound. The compound may be unstable in the incubation mixture.
-
Troubleshooting Step: Assess the stability of this compound in the assay matrix over the incubation period using an appropriate analytical method (e.g., LC-MS).
-
Problem 2: Difficulty in determining if this compound is a time-dependent inhibitor.
-
Possible Cause 1: Inappropriate pre-incubation times. The selected pre-incubation times may be too short to observe a significant IC50 shift.
-
Troubleshooting Step: Extend the pre-incubation time points (e.g., up to 60 minutes) to allow for potential metabolism-dependent inactivation.
-
-
Possible Cause 2: Low metabolic turnover of this compound. If the formation of the reactive metabolite is slow, the TDI effect may be weak.
-
Troubleshooting Step: Increase the concentration of human liver microsomes or use a more metabolically active system (e.g., hepatocytes) to enhance the formation of potential reactive metabolites.
-
-
Possible Cause 3: Reversible inhibition is masking the TDI effect. Strong reversible inhibition can make it difficult to observe a further shift in IC50 with pre-incubation.
-
Troubleshooting Step: Perform a dilution experiment after pre-incubation to reduce the concentration of the reversible inhibitor and unmask the irreversible effect.
-
Experimental Protocols
Protocol 1: Determination of IC50 for Reversible CYP3A4 Inhibition
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP3A4 activity.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
CYP3A4 substrate (e.g., Midazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for quenching)
-
LC-MS/MS for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to achieve a range of concentrations.
-
In a 96-well plate, add HLM, buffer, and the various concentrations of this compound or positive control.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: Assessment of Time-Dependent CYP3A4 Inhibition (IC50 Shift Assay)
Objective: To determine if this compound exhibits time-dependent inhibition of CYP3A4.
Methodology:
-
Follow the setup for the reversible IC50 assay.
-
Prepare two sets of plates.
-
Plate 1 (No pre-incubation): Add HLM, buffer, this compound, and the NADPH regenerating system. Immediately add the CYP3A4 substrate to start the reaction.
-
Plate 2 (Pre-incubation): Add HLM, buffer, this compound, and the NADPH regenerating system. Pre-incubate at 37°C for 30 minutes. After pre-incubation, add the CYP3A4 substrate to start the reaction.
-
Incubate both plates for a short period (e.g., 5 minutes).
-
Stop the reaction and analyze as described in Protocol 1.
-
Calculate the IC50 values for both conditions. A significant shift (typically >1.5-fold) to a lower IC50 in the pre-incubated plate suggests time-dependent inhibition.
Data Presentation
Table 1: Hypothetical In Vitro CYP3A4 Inhibition Data for this compound
| Parameter | Value | Interpretation |
| Reversible Inhibition IC50 | 45 µM | Weak reversible inhibitor |
| IC50 without Pre-incubation | 42 µM | Baseline inhibitory potential |
| IC50 with 30 min Pre-incubation | 15 µM | Potential for time-dependent inhibition |
| IC50 Shift Ratio | 2.8 | Suggests further investigation into TDI is warranted |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be generated.
Table 2: Kinetic Parameters for Time-Dependent Inhibition (if applicable)
| Parameter | Symbol | Hypothetical Value |
| Maximal rate of inactivation | kinact | 0.05 min-1 |
| Inhibitor concentration at half kinact | KI | 20 µM |
| Inactivation efficiency | kinact / KI | 2.5 L/mol/min |
Note: These parameters would be determined from follow-up kinetic studies if the IC50 shift assay is positive.
Visualizations
Experimental Workflow for Assessing CYP3A4 Inhibition
Caption: Workflow for in vitro assessment of this compound-induced CYP3A4 inhibition.
Decision Tree for Mitigating Potential CYP3A4 DDI
Caption: Decision-making framework for this compound CYP3A4 DDI risk mitigation.
References
Validation & Comparative
Pharmacological Inhibition with SBI-425 versus Genetic Knockout of TNAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of tissue-nonspecific alkaline phosphatase (TNAP) using the small molecule inhibitor SBI-425 and the genetic knockout of the TNAP gene (Alpl) in mice. This comparison is supported by experimental data to aid researchers in selecting the most appropriate model for their studies.
At a Glance: this compound vs. TNAP Knockout Mice
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockout (TNAP-/- Mice) |
| Approach | Transient and dose-dependent inhibition of TNAP activity. | Permanent and complete absence of TNAP protein. |
| Model Relevance | Models therapeutic intervention for diseases with elevated TNAP activity. | Models congenital TNAP deficiency (hypophosphatasia). |
| Vascular Calcification | Effectively reduces vascular calcification in disease models.[1][2][3] | Prone to spontaneous vascular calcification, though the phenotype can be complex and model-dependent. |
| Bone Phenotype | At therapeutic doses for vascular conditions, may have minimal or transient effects on bone mineralization. Higher doses can impair bone formation.[1][4] | Severe impairment of bone mineralization, leading to rickets and osteomalacia.[5][6][7][8][9] |
| Survival | Can improve survival in models of pathological calcification.[3] | Perinatal or early postnatal lethality without intervention.[5][10] |
| Off-Target Effects | Potential for off-target effects, though this compound is reported to be highly selective.[11] | No off-target effects from the inhibitor itself, but developmental compensations can occur. |
| Control | Allows for temporal control of TNAP inhibition. | No temporal control over TNAP function. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies involving this compound and TNAP knockout mice. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: this compound Efficacy and Pharmacokinetics
| Parameter | Value | Species/Model | Reference |
| IC50 (in vitro) | 16 nM | Recombinant TNAP | [12] |
| Oral Bioavailability (AUC) | >800 µg.hr/mL (10 mg/kg dose) | Rodent | [11] |
| Inhibition of Plasma TNAP Activity | >75% at 8 hours, ~50% at 24 hours (10 mg/kg oral dose) | Mouse | [3][11] |
| Reduction in Aortic Calcium Content | From 3.84±0.64 to 0.70±0.23 mg/g tissue (10 mg/kg/day for 7 weeks) | Warfarin-induced calcification rat model | [1][2] |
| Effect on Bone Formation Rate | Decreased | Warfarin-induced calcification rat model | [1][4] |
| Survival Rate | 100% (vs. 57.1% in vehicle) in a CKD-MBD mouse model | CKD-MBD mouse model | [3] |
Table 2: TNAP Knockout Mice Phenotype
| Parameter | Observation | Mouse Strain | Reference |
| Survival | Die before weaning (around 20 days of age) | Alpl knockout | [5] |
| Bone Mineralization | Severely impaired, mimicking infantile hypophosphatasia | Alpl knockout | [5][6][7][8][9] |
| Plasma TNAP Activity | <1% of wild-type | Alpl knockout | [8] |
| Key Phenotypes | Vitamin B6-dependent epilepsy, rickets, fractures, osteopenia | Alpl knockout | [5][8] |
| Plasma Pyridoxal-5'-phosphate (PLP) | Elevated | Alpl knockout | [8] |
| Urinary Inorganic Pyrophosphate (PPi) | Elevated | Alpl knockout | [8] |
Signaling Pathways and Experimental Workflows
TNAP Signaling in Mineralization
Tissue-nonspecific alkaline phosphatase plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This process increases the local concentration of inorganic phosphate (Pi), promoting mineralization.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetically Modified Mice for Studying TNAP Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improvement of the skeletal and dental hypophosphatasia phenotype in Alpl−/− mice by administration of soluble (non-targeted) chimeric alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of SBI-425 and Other TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with other known TNAP inhibitors. The information is supported by experimental data from various preclinical models of ectopic calcification.
Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that plays a crucial role in various physiological processes, most notably in bone mineralization.[1] It is an ectoenzyme anchored to the plasma membrane and is highly expressed in bone, liver, and kidney cells.[1] TNAP's primary function in mineralization is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2] By reducing local concentrations of PPi, TNAP facilitates the deposition of calcium and phosphate, leading to the formation of bone mineral.
However, the upregulation of TNAP in soft tissues, such as the vasculature, can lead to pathological calcification, a hallmark of various diseases including chronic kidney disease (CKD), diabetes, and certain genetic disorders.[3][4] This has positioned TNAP as a promising therapeutic target for the prevention and treatment of ectopic calcification.[4]
In Vivo Efficacy of TNAP Inhibitors: A Comparative Analysis
The development of TNAP inhibitors has evolved from non-specific compounds to highly selective molecules with improved in vivo activity. This section compares the efficacy of this compound with other notable TNAP inhibitors based on available preclinical data.
This compound: A Potent and Selective TNAP Inhibitor
This compound is a novel, potent, and highly selective small-molecule inhibitor of TNAP with excellent oral bioavailability.[5] It has demonstrated robust in vivo efficacy in preventing and reducing ectopic calcification in a variety of animal models.
Table 1: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Warfarin-Induced Vascular Calcification (Rat) | 10 mg/kg/day, oral gavage, for 7 weeks | - Significantly reduced calcium content in the aorta (from 3.84 to 0.70 mg/g wet tissue), carotid, and femoral arteries. | [1][2] |
| Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) (Mouse) | 10 and 30 mg/kg/day, oral gavage, for 6 weeks | - Halted the formation of medial arterial calcification. - Improved survival rate to 100% (from 57.1% in vehicle group). | [6] |
| TNAP Overexpression in Vascular Smooth Muscle Cells (Mouse) | 10 mg/kg/day, intraperitoneal injection | - Significantly reduced cardiac hypertrophy. - Increased median life expectancy from 44 to 68 days. | [7] |
| TNAP Overexpression in Endothelial Cells (WHC Mouse Model) | 30 mg/kg/day, in food, for 5 weeks | - Reduced coronary calcium (from 144622 to 78838 μm²) and lipid deposition. - Improved body weight and ejection fraction. | [3] |
| Chronic Kidney Disease (Adenine-Induced) (Rat) | Not specified | - Did not prevent arterial calcification in this specific CKD model. | [8] |
| Pseudoxanthoma Elasticum (PXE) Mouse Model | Not specified | - Attenuated the development and progression of calcification. | [1] |
Other TNAP Inhibitors
DS-1211 is another potent and selective TNAP inhibitor that has progressed to clinical trials.[9] Preclinical data in mouse models of pseudoxanthoma elasticum (PXE) have demonstrated its efficacy in reducing ectopic calcification.
Table 2: Summary of Preclinical In Vivo Efficacy of DS-1211
| Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Pseudoxanthoma Elasticum (PXE) (KK/HlJ and ABCC6-/- Mouse Models) | Not specified, administered for 13-14 weeks | - Inhibited plasma ALP activity in a dose-dependent manner. - Prevented progression of ectopic calcification. - Increased plasma PPi and PLP levels dose-dependently. | [10] |
Older compounds such as levamisole and L-homoarginine have been used as TNAP inhibitors, but they lack specificity and potency, which has limited their therapeutic application for calcific diseases.
-
Levamisole: While it can inhibit TNAP, it also has off-target effects, including on sodium channels.[5][11] In vivo studies have shown that high doses are required to impact bone mineralization, and it is not considered a viable in vivo inhibitor for vascular calcification due to the high concentrations needed.[12][13]
-
L-homoarginine: In vitro, it acts as a noncompetitive inhibitor of TNAP.[14] However, in vivo studies in a mouse model of coronary artery disease with TNAP overexpression showed that L-homoarginine supplementation did not inhibit TNAP activity or reduce coronary calcification.[14][15] Its observed cardioprotective effects were attributed to mechanisms other than TNAP inhibition.[14]
-
MLS-0038949: This is a potent and selective TNAP inhibitor in vitro (IC50 of 0.19 µM).[16] However, it has poor pharmacokinetic properties, which has restricted its in vivo applications.[5]
Signaling Pathways and Experimental Workflows
TNAP Signaling in Vascular Calcification
The central role of TNAP in vascular calcification involves the hydrolysis of PPi. Reduced PPi levels allow for the growth of hydroxyapatite crystals, leading to mineralization of the vascular wall. The following diagram illustrates this key pathway.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bone-abstracts.org [bone-abstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Homoarginine Supplementation Prevents Left Ventricular Dilatation and Preserves Systolic Function in a Model of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
Validating SBI-425: A Comparative Guide to its On-Target Effects in New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with alternative therapeutic strategies for vascular calcification. The information is supported by experimental data to assist researchers in validating the on-target effects of this compound in novel experimental models.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme in the regulation of mineralization. Its primary function in this process is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification, into inorganic phosphate (Pi). An elevated local concentration of Pi and a decreased level of ePPi create a pro-calcific environment. By inhibiting TNAP, this compound increases the concentration of ePPi, thereby preventing the formation and growth of hydroxyapatite crystals in soft tissues.[3]
Comparative Efficacy of this compound and Alternatives
This section provides a quantitative comparison of this compound with other TNAP inhibitors and alternative therapeutic approaches for mitigating vascular calcification.
Table 1: Comparison of TNAP Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. IAP & PLAP | Reference |
| This compound | TNAP | 16 | >5,000-fold (>80 µM) | [2][3] |
| Levamisole Derivative (example) | TNAP | 380 | Selective vs. IAP & PLAP | [4] |
| Apabetalone (RVX-208) | BET proteins (indirectly affects TNAP expression) | N/A (not a direct TNAP inhibitor) | N/A | [5][6][7] |
Note: Direct head-to-head studies comparing the IC50 values of a wide range of TNAP inhibitors in the same assay conditions are limited.
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Vascular Calcification
| Model | Species | Treatment | Duration | Key Findings | Reference |
| Warfarin-Induced Vascular Calcification | Rat | This compound (10 mg/kg/day) | 7 weeks | Significant reduction in aortic and peripheral artery calcification. | |
| Chronic Kidney Disease (CKD) | Mouse | This compound (10 and 30 mg/kg/day) | 6 weeks | Nearly halted the formation of medial arterial calcification and improved survival. | [8] |
| TNAP Overexpression | Mouse | This compound (10 mg/kg/day) | - | Reduced aortic calcification and increased lifespan. | [1] |
Table 3: Comparison with Alternative Therapeutic Strategies
| Therapeutic Strategy | Mechanism of Action | Efficacy Data | Reference |
| Apabetalone (RVX-208) | BET inhibitor; downregulates TNAP expression. | In vitro: Inhibited extracellular calcium deposition in vascular smooth muscle cells. Clinical: Reduced circulating alkaline phosphatase levels. | [5][6][7][9] |
| Vitamin K Supplementation | Cofactor for the carboxylation of Matrix Gla Protein (MGP), a calcification inhibitor. | Meta-analysis of RCTs: Slowed the progression of coronary artery calcification (CAC) scores. | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in new models.
Warfarin-Induced Vascular Calcification in Rats
This model is used to induce medial arterial calcification.
-
Animals: Male Wistar rats.
-
Diet: A diet containing 0.3% warfarin and 0.15% vitamin K1 is administered to prevent excessive bleeding.
-
Treatment: this compound is administered daily by oral gavage at the desired dose (e.g., 10 mg/kg). A vehicle control group should be included.
-
Duration: The study typically runs for 7 weeks.
-
Endpoints:
-
Quantification of vascular calcification (see protocol below).
-
Measurement of plasma TNAP activity.
-
Histological analysis of arterial sections.
-
Adenine-Induced Chronic Kidney Disease (CKD) in Mice
This model mimics the vascular calcification observed in patients with CKD.
-
Animals: Male C57BL/6J mice.
-
Diet: A diet containing 0.2% adenine and 1.8% phosphorus is used to induce CKD and hyperphosphatemia.[8]
-
Treatment: this compound is administered daily by oral gavage (e.g., 10 or 30 mg/kg).[8]
-
Duration: The induction and treatment period is typically 6 weeks.[8]
-
Endpoints:
-
Assessment of renal function (e.g., serum creatinine and urea).
-
Quantification of vascular calcification.
-
Measurement of plasma pyrophosphate (PPi) levels.
-
Survival analysis.[8]
-
Quantification of Vascular Calcification
-
Alizarin Red S Staining: This histological stain identifies calcium deposits in tissue sections, appearing as a bright red color. The stained area can be quantified using image analysis software.
-
Von Kossa Staining: This method stains the phosphate in calcium phosphate deposits black, allowing for visualization and quantification.
-
Calcium Content Assay: Tissues are harvested, dried, and weighed. The tissue is then decalcified using hydrochloric acid, and the calcium concentration in the supernatant is determined using a colorimetric assay kit.
-
Micro-Computed Tomography (µCT): This imaging technique provides a non-invasive, three-dimensional quantification of calcified tissues. The Agatston scoring method can be adapted for quantifying coronary artery calcification in animal models.
TNAP Activity Assay (Whole Blood)
This assay measures the enzymatic activity of TNAP in a physiologically relevant matrix.
-
Principle: The assay is based on the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) by TNAP, which produces a yellow-colored product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm.
-
Procedure:
-
Collect whole blood or plasma samples.
-
Add the sample to a microplate well containing a buffer at physiological pH.
-
Add the pNPP substrate to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.
-
A standard curve using purified TNAP can be used to quantify the enzyme activity.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of TNAP in Vascular Calcification
Caption: this compound inhibits TNAP, increasing ePPi and preventing calcification.
Experimental Workflow for Validating this compound
Caption: Workflow for in vivo validation of this compound's on-target effects.
Conclusion
This compound has demonstrated potent and selective inhibition of TNAP, leading to significant anti-calcification effects in various preclinical models. This guide provides the necessary comparative data and detailed experimental protocols to aid researchers in further validating the on-target effects of this compound in new and diverse experimental settings. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental logic.
References
- 1. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apabetalone downregulates factors and pathways associated with vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resverlogix.com [resverlogix.com]
- 10. Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-425: A More Potent and Selective Alternative to Older TNAP Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the field of tissue-nonspecific alkaline phosphatase (TNAP) research, SBI-425 has emerged as a superior alternative to older, less specific inhibitors, offering greater potency, selectivity, and in vivo efficacy. This guide provides a comprehensive comparison of this compound with previous TNAP inhibitors, supported by experimental data and detailed methodologies.
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in bone mineralization and the regulation of extracellular pyrophosphate (ePPi) levels.[1][2] Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification.[3][4][5] The development of potent and specific TNAP inhibitors is therefore of significant interest for therapeutic applications.
Superior Potency and Selectivity of this compound
This compound is a potent, orally active inhibitor of TNAP with an IC50 of 16 nM.[6] This high potency allows for robust inhibition of TNAP activity both in vitro and in vivo.[1][2] Furthermore, this compound exhibits high selectivity for TNAP over other alkaline phosphatase isozymes such as intestinal (IAP) and placental (PLAP) alkaline phosphatases, with IC50 values greater than 80 μM for these off-target enzymes.[1]
In contrast, older TNAP inhibitors like levamisole are known for their lack of specificity.[4] Levamisole acts as a pan-phosphatase inhibitor, affecting the activity of other phosphatases, which can lead to off-target effects and complicate the interpretation of experimental results.[4] Other compounds mentioned as TNAP inhibitors include lansoprazole, sodium orthovanadate, and pyrophosphate, which often act indirectly or as substrate analogs with lower potency and specificity compared to this compound.[7]
Comparative Potency of TNAP Inhibitors
| Inhibitor | Target | IC50 | Selectivity | Mode of Action |
| This compound | TNAP | 16 nM [6] | High (>80 μM for IAP, PLAP) [1] | Direct, Potent, and Orally Bioavailable [1][2][6] |
| Levamisole | Alkaline Phosphatases | Micromolar range (less potent) | Low (pan-phosphatase inhibitor)[4] | Indirectly interferes with folding and maturation[7] |
| Lansoprazole | TNAP (indirectly) | Not specified | Low | Alters intracellular pH[7] |
| Sodium Orthovanadate | Phosphatases | Not specified | Low | Modulates cellular phosphate levels[7] |
| Pyrophosphate | TNAP | Not specified | Substrate-dependent | Competitive substrate analog[7] |
In Vivo Efficacy of this compound
The superior potency and oral bioavailability of this compound translate to significant efficacy in preclinical animal models. A single oral dose of 10 mg/kg in mice was shown to inhibit plasma TNAP activity by over 75% for up to 8 hours and approximately 50% at 24 hours.[1] In a rat model of warfarin-induced vascular calcification, daily administration of this compound (10 mg/kg/day) for 7 weeks significantly reduced vascular calcification.[8] Specifically, calcium content in the aorta of treated rats was 0.70±0.23 mg/g wet tissue compared to 3.84±0.64 mg/g in the vehicle-treated group.[8]
Furthermore, this compound has demonstrated efficacy in mouse models of genetic diseases characterized by ectopic calcification, such as those overexpressing TNAP in vascular smooth muscle cells or endothelial cells.[9] In a mouse model of familial hypercholesterolemia, this compound treatment (30mg/kg/day for 5 weeks) reduced coronary calcium and lipid deposition.[10]
Experimental Protocols
In Vitro TNAP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNAP.
Methodology:
-
Recombinant human TNAP is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).
-
The hydrolysis of pNPP to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood Assay for TNAP Inhibition
Objective: To assess the potency of TNAP inhibitors in a more physiologically relevant matrix.
Methodology:
-
Freshly drawn whole blood is treated with various concentrations of the test compound (e.g., this compound).
-
The blood is then incubated with a TNAP substrate.
-
The reaction is stopped, and the product of the enzymatic reaction is quantified.
-
The IC50 is calculated based on the dose-dependent inhibition of TNAP activity.[1][2]
In Vivo Assessment of TNAP Inhibition in Mice
Objective: To evaluate the in vivo efficacy and pharmacodynamics of orally administered this compound.
Methodology:
-
Mice are administered a single oral dose of this compound (e.g., 10 mg/kg).[1]
-
Blood samples are collected at various time points post-dosing (e.g., 1, 4, 8, 24 hours).
-
Plasma is isolated from the blood samples.
-
TNAP activity in the plasma is measured using a colorimetric assay with pNPP as the substrate.
-
The percentage of TNAP inhibition at each time point is calculated relative to vehicle-treated control animals.[1]
Signaling Pathway and Mechanism of Action
TNAP's primary role in mineralization is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite crystal formation, into two molecules of inorganic phosphate (Pi).[2] By reducing the local concentration of ePPi, TNAP facilitates the deposition of calcium phosphate and subsequent mineralization. This compound directly inhibits this enzymatic activity, thereby increasing the local concentration of ePPi and preventing pathological calcification.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
SBI-425: A Comparative Analysis of Cross-reactivity with Alkaline Phosphatase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of SBI-425 against its primary target, Tissue-Nonspecific Alkaline Phosphatase (TNAP), and its cross-reactivity with other human alkaline phosphatase isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical and translational studies.
Executive Summary
This compound is a potent and highly selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) with an IC50 value in the nanomolar range.[1] Extensive in vitro profiling demonstrates minimal cross-reactivity with other human alkaline phosphatase isoforms, including intestinal (IAP), placental (PLAP), and germ-cell (GCAP) alkaline phosphatases, highlighting its specificity for TNAP. This high degree of selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of TNAP.
Cross-reactivity Profile of this compound
The inhibitory potency of this compound against various human alkaline phosphatase isoforms has been quantified to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Alkaline Phosphatase Isoform | Target Name | IC50 Value | Selectivity vs. TNAP |
| Tissue-Nonspecific Alkaline Phosphatase | TNAP | 16 nM[1] | - |
| Intestinal Alkaline Phosphatase | IAP | > 80 µM | > 5000-fold |
| Placental Alkaline Phosphatase | PLAP | > 80 µM[2] | > 5000-fold |
| Germ-Cell Alkaline Phosphatase | GCAP | No inhibition observed | Highly Selective |
Key Findings:
-
This compound is a potent inhibitor of human TNAP with an IC50 of 16 nM.[1]
-
The compound exhibits exceptional selectivity, with IC50 values for IAP and PLAP being over 5000-fold higher than for TNAP.[2]
-
Published studies report that this compound does not inhibit germ-cell alkaline phosphatase, indicating a very high degree of selectivity.[3]
Experimental Methodologies
The determination of the cross-reactivity profile of this compound involves robust enzymatic assays. While specific, detailed protocols from the primary discovery literature are proprietary, the following represents a standard and widely accepted methodology for assessing alkaline phosphatase activity and inhibition.
In Vitro Alkaline Phosphatase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of alkaline phosphatase isoforms by quantifying the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
Principle:
Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP exhibits a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human alkaline phosphatase isoforms (TNAP, IAP, PLAP, GCAP)
-
This compound (or other test inhibitors)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Diethanolamine buffer, pH 9.8, containing MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare working solutions of each recombinant alkaline phosphatase isoform in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed amount of each alkaline phosphatase isoform to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to all wells.
-
Incubation: Incubate the plate at a controlled temperature for a specific period, allowing the color to develop.
-
Absorbance Measurement: Stop the reaction (e.g., by adding NaOH) and measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Whole Blood Assay for TNAP Activity
For a more physiologically relevant assessment of inhibitor potency, a whole blood assay is often employed. This method measures the endogenous TNAP activity directly in a blood sample.
Principle:
Similar to the in vitro assay, this method relies on the measurement of TNAP-mediated hydrolysis of a substrate. However, the reaction is carried out in the complex biological matrix of blood or plasma.
Procedure:
-
Sample Collection: Collect fresh whole blood or plasma from the species of interest (e.g., human, mouse).
-
Assay Setup:
-
Aliquot the whole blood or plasma into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Include appropriate controls.
-
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Substrate Reaction and Detection: Add a suitable substrate for TNAP and measure the product formation over time using a plate reader. The choice of substrate and detection method may be adapted for the whole blood matrix to minimize interference.
-
Data Analysis: Calculate the IC50 value as described for the in vitro assay.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the biological context of TNAP, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
SBI-425: A Performance Benchmark Against Established TNAP Research Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SBI-425, a potent and selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, with other established research tools used in the study of TNAP. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to assist researchers in selecting the most appropriate tools for their studies.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in various physiological and pathological processes, most notably in bone mineralization and vascular calcification.[1] By hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, TNAP plays a crucial role in regulating phosphate and calcium homeostasis.[2] Dysregulation of TNAP activity is implicated in conditions such as vascular calcification, making it a significant target for therapeutic intervention and research. The development of potent and selective TNAP inhibitors is crucial for advancing our understanding of its roles in health and disease.
Comparative Performance of TNAP Inhibitors
This section summarizes the in vitro potency of this compound against two other commonly used TNAP inhibitors in research: Levamisole and MLS-0038949. While a direct head-to-head study under identical conditions is not available in the public domain, the following data, compiled from various sources, provides a strong indication of their relative performance.
| Inhibitor | IC50 (TNAP) | Selectivity | Key Characteristics |
| This compound | 16 nM[3] | High selectivity over other alkaline phosphatases (IAP, PLAP)[4] | Potent, orally bioavailable, and robustly inhibits TNAP in vivo.[4][5] |
| Levamisole | ~20 µM | Non-selective, with known off-target effects.[4][5] | Weak binding capacity and not entirely selective for TNAP.[2] |
| MLS-0038949 | 190 nM | Selective for TNAP over intestinal and placental APs. | A potent reversible inhibitor with an allosteric inhibition mechanism. |
Note: IC50 values are highly dependent on assay conditions. The values presented here are for comparative purposes and are drawn from different studies.
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in preclinical animal models, particularly in the context of vascular calcification.
-
Warfarin-Induced Vascular Calcification in Rats: Daily administration of this compound (10 mg/kg/day) for 7 weeks significantly reduced vascular calcification.[2] A notable decrease in calcium content was observed in the aorta (from 3.84±0.64 mg/g to 0.70±0.23 mg/g wet tissue).[2]
-
TNAP-Overexpressing Mouse Models: In mouse models where TNAP is overexpressed in vascular smooth muscle cells, treatment with this compound significantly reduced aortic calcification, cardiac hypertrophy, and extended lifespan.
-
Pharmacokinetics: A single oral dose of 10 mg/kg of this compound in mice resulted in over 75% inhibition of plasma TNAP activity at 8 hours and approximately 50% inhibition at 24 hours, demonstrating its robust in vivo activity.[2][4]
Experimental Protocols
Detailed methodologies for two common assays used to determine TNAP inhibitor potency are provided below.
Colorimetric p-Nitrophenyl Phosphate (pNPP) Assay
This assay is a widely used method for measuring alkaline phosphatase activity.
Principle: TNAP catalyzes the hydrolysis of p-Nitrophenyl Phosphate (pNPP), a colorless substrate, to p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a yellow, soluble product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
96-well microplate
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
TNAP enzyme
-
Test inhibitors (e.g., this compound)
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 50 µL of the diluted inhibitor to the wells of a 96-well plate. Include wells with buffer only as a negative control.
-
Add 50 µL of the TNAP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of TNAP inhibition for each inhibitor concentration and determine the IC50 value.
Luminescent Assay using CDP-Star®
This is a highly sensitive chemiluminescent assay for the detection of alkaline phosphatase activity.
Principle: TNAP dephosphorylates the CDP-Star® substrate, a 1,2-dioxetane, leading to a cascade of chemical reactions that result in the emission of light. The intensity of the emitted light is proportional to the TNAP activity.[3]
Materials:
-
White, opaque 384-well microplate
-
CDP-Star® substrate
-
Assay buffer
-
TNAP enzyme
-
Test inhibitors
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Dispense a small volume (e.g., 5 µL) of the diluted inhibitor into the wells of the microplate.
-
Add the TNAP enzyme solution to each well.
-
Add the CDP-Star® substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for approximately 30 minutes to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of TNAP inhibition and determine the IC50 value.[3]
Visualizing TNAP's Role and Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TNAP function and the experimental workflow for inhibitor screening.
Caption: TNAP-mediated hydrolysis of PPi and its role in VSMC trans-differentiation and mineralization.
Caption: General experimental workflow for determining TNAP inhibitor potency.
Caption: Logical relationship between TNAP inhibitors based on potency and selectivity.
References
- 1. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SBI-425: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like SBI-425 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this publication, this guide provides essential safety and logistical information based on its chemical properties and established protocols for similar compounds. Adherence to these procedures will help mitigate risks and ensure responsible waste management.
This compound is identified as a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Its chemical structure, 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, categorizes it as a chlorinated pyridinecarboxamide derivative. This classification informs the basis of the recommended disposal procedures.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below to inform handling and disposal considerations.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ClN₃O₄S | MedKoo Biosciences |
| Molecular Weight | 341.77 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | MedKoo Biosciences |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chlorinated organic compounds and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Waste Segregation and Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and nitrile gloves.
-
Waste Categorization: Due to the presence of chlorine, this compound waste must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste streams.
-
Solid Waste Disposal:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
This includes contaminated items such as weighing paper, gloves, and pipette tips.
-
-
Liquid Waste Disposal (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Never dispose of solutions containing this compound down the drain.[1]
-
Ensure the waste container is properly sealed and stored in a well-ventilated area, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate glassware and surfaces that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or acetone) to rinse the surfaces, and collect the rinse as halogenated liquid waste.
-
Follow with a thorough wash using soap and water.
-
-
Final Disposal:
-
Arrange for the disposal of the segregated waste containers through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development. Always consult your institution's specific safety protocols and waste management guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
